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Foundational

A Technical and Methodological Guide to the Structural Elucidation of 5-Amino-1-methylindoline-2,3-dione

Prepared by: Gemini, Senior Application Scientist Abstract: The indoline-2,3-dione (isatin) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities. The specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The indoline-2,3-dione (isatin) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities. The specific analogue, 5-Amino-1-methylindoline-2,3-dione, which incorporates both an electron-donating amino group and N-alkylation, represents a compound of significant interest for structure-activity relationship (SAR) studies. This guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and definitive structural analysis of 5-Amino-1-methylindoline-2,3-dione using single-crystal X-ray diffraction (SC-XRD). While a public crystal structure for this specific molecule is not yet deposited in crystallographic databases like the Cambridge Structural Database (CSD)[1], this document outlines the complete, self-validating workflow required to produce and analyze such a structure. We leverage data from a closely related analogue, 5-bromo-1-ethylindoline-2,3-dione[2], as a practical exemplar for data interpretation and presentation, ensuring this guide serves as a robust tool for researchers in chemical synthesis and drug development.

Introduction: The Significance of Isatin Scaffolds

Isatin and its derivatives are a class of heterocyclic compounds renowned for their versatile biological profile, including potential antiviral, anticancer, and anti-inflammatory properties.[3][4] The electronic and steric properties of substituents on the aromatic ring and the indole nitrogen critically modulate this activity. The title compound, 5-Amino-1-methylindoline-2,3-dione, combines two key pharmacophoric features:

  • N-methylation: This modification enhances lipophilicity and can alter the molecule's binding orientation and metabolic stability compared to its N-H counterpart.

  • 5-Amino Substitution: The amino group at the C5 position acts as a strong hydrogen bond donor and can significantly influence the molecule's electronic distribution and intermolecular interactions, which are critical for target binding and crystal packing.

A definitive three-dimensional crystal structure is paramount. It provides unequivocal proof of constitution and conformation, and crucially, it reveals the intricate network of intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that govern the solid-state properties and can inform the design of next-generation analogues. This guide details the expert methodology to achieve this structural elucidation.

Synthesis and Crystallization Strategy

The causality behind a successful X-ray diffraction experiment begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis Protocol

The most direct and reliable pathway to the target compound is a two-step synthesis starting from 5-amino-1H-indole-2,3-dione.

Step 1: Synthesis of 5-Amino-1H-indole-2,3-dione (5-Aminoisatin) This precursor can be synthesized via established literature methods, often involving the cyclization of an appropriate aniline derivative.[5]

Step 2: N-Methylation of 5-Aminoisatin This protocol is adapted from established methods for the N-alkylation of substituted isatins.[2][6][7] The base deprotonates the indole nitrogen, creating a potent nucleophile that attacks the methyl iodide.

  • Materials: 5-Amino-1H-indole-2,3-dione, Methyl Iodide (CH₃I), Potassium Carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of 5-amino-1H-indole-2,3-dione (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

    • Add methyl iodide (1.2 eq) dropwise to the suspension at room temperature.

    • Stir the reaction mixture for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

    • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) to yield 5-Amino-1-methylindoline-2,3-dione.

Crystallization: The Key to Diffraction

Obtaining single crystals suitable for SC-XRD is often the most challenging step. The choice of solvent is critical and is based on the solubility profile of the purified compound. The goal is to achieve slow, controlled precipitation from a supersaturated solution.

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like dichloromethane/hexane) to near-saturation in a vial. Cover the vial with a perforated cap or parafilm and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound in a small drop on a siliconized coverslip (hanging drop) or in a small vial (sitting drop). Invert the coverslip over a reservoir containing a "less-good" solvent (a precipitant in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop will gradually lower the solubility, promoting crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

The following section describes a self-validating protocol for data collection and structure determination.

Experimental Workflow: From Crystal to Data

The entire process, from selecting a crystal to refining the final structure, follows a logical and rigorous sequence.

sc_xrd_workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal 1. Crystal Selection (Microscope) mount 2. Crystal Mounting (Cryoloop) crystal->mount Micromanipulation diffractometer 3. Data Collection (Diffractometer) mount->diffractometer Cryostream reduction 4. Data Reduction (Integration & Scaling) diffractometer->reduction Raw Frames solution 5. Structure Solution (e.g., SHELXT) reduction->solution HKL file refinement 6. Structure Refinement (e.g., SHELXL) solution->refinement Initial Model validation 7. Validation & Analysis (CIF & Hirshfeld) refinement->validation Refined Model

Caption: End-to-end workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology
  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a polarizing microscope, ensuring it is free of cracks and defects. It is mounted on a cryoloop using cryo-oil and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to prevent radiation damage.

  • Data Collection: The crystal is centered on a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CMOS).[8] A series of diffraction images (frames) are collected as the crystal is rotated.

  • Data Reduction: The raw diffraction data are processed. This involves integrating the intensities of the Bragg reflections, correcting for experimental factors (like Lorentz and polarization effects), and scaling the data.

  • Structure Solution: The phase problem is solved using direct methods or Patterson techniques to obtain an initial electron density map.[9] This map reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method.[9] This iterative process optimizes atomic coordinates, and anisotropic displacement parameters, and adds hydrogen atoms to calculated positions. The quality of the fit is monitored using R-factors (R1, wR2) and the Goodness-of-Fit (GooF).

  • Validation: The final structure is validated using software like CheckCIF to ensure its geometric and crystallographic soundness.

Exemplar Structural Analysis: Insights from a Related Analogue

As no public structure exists for the title compound, we present the crystallographic data and analysis for 5-bromo-1-ethylindoline-2,3-dione as a working example of the expected results and their interpretation.[2] This compound is an excellent proxy due to the similar steric (ethyl vs. methyl) and electronic (bromo vs. amino) substitutions at the same positions.

Summary of Crystallographic Data

The following table summarizes the key crystallographic parameters one would obtain and report.

ParameterExemplar Value (5-bromo-1-ethylindoline-2,3-dione)[2]
Chemical FormulaC₁₀H₈BrNO₂
Formula Weight ( g/mol )254.08
Crystal SystemTriclinic
Space Group
a (Å)9.5198 (3)
b (Å)10.0655 (3)
c (Å)11.2341 (3)
α (°)70.9288 (16)
β (°)75.4109 (16)
γ (°)85.2199 (16)
Volume (ų)984.58 (5)
Z (Molecules/unit cell)4 (two independent molecules, A and B)
Temperature (K)294
Final R1 [I > 2σ(I)]0.034
wR2 (all data)0.078
Goodness-of-Fit (S)1.03
Molecular Geometry and Supramolecular Interactions

The primary goal of the analysis is to understand how molecules pack in the crystal lattice. This is dictated by intermolecular forces. For 5-Amino-1-methylindoline-2,3-dione, we would anticipate a rich network of hydrogen bonds involving the amino group.

interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1 N H1 H N1->H1 O2 O=C H1->O2 N-H···O Hydrogen Bond C1 C=O Ring1 Ring Ring2 Ring Ring1->Ring2 π-π Stacking N_H2 N-H

Caption: Anticipated intermolecular interactions for 5-Amino-1-methylindoline-2,3-dione.

Analysis Insights:

  • Hydrogen Bonding: The amino group (-NH₂) at the C5 position is a potent hydrogen bond donor. It would be expected to form strong N-H···O=C hydrogen bonds with the carbonyl oxygen atoms of adjacent molecules, likely creating chains or sheets within the crystal lattice.

  • π-π Stacking: The planar indole ring system is primed for π-π stacking interactions. In the exemplar structure of the bromo-analogue, a slipped parallel π-π interaction with an inter-centroid distance of 3.61 Å was observed.[2] A similar arrangement would be expected for the title compound, contributing significantly to the packing stability.

  • Weak C-H···O Interactions: In addition to strong hydrogen bonds, weaker C-H···O interactions involving aromatic or methyl C-H groups and carbonyl oxygens often play a role in consolidating the three-dimensional crystal packing.[2]

Conclusion and Outlook

This guide provides a robust and scientifically-grounded framework for the definitive structural characterization of 5-Amino-1-methylindoline-2,3-dione. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a high-fidelity three-dimensional model of the molecule. The resulting structural data—including precise bond lengths, angles, and a detailed map of intermolecular interactions—is invaluable for rational drug design, understanding polymorphism, and guiding the synthesis of future analogues with enhanced biological activity. The application of this workflow will undoubtedly accelerate research and development efforts centered on this promising class of compounds.

References

  • X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Deriv
  • X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Deriv
  • Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calcul
  • Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives : X-ray Structure, Hirshfeld Analysis and DFT Calcul
  • Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calcul
  • Synthetic Routes to Functionalized 1-Methylindoline-2,3-diones: Applic
  • Mass spectra of N -chloro-5-methylisatin ( 1a ); b) Proposal of fragmentation for the molecular ion of ( 1a ).
  • Crystal structure and Hirshfeld surface analysis of N-{N-[amino(dimethyl- amino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide. Lirias.
  • The Largest Curated Crystal Structure D
  • Crystal structure of 5-bromo-1-ethylindoline-2,3-dione. PMC.
  • Synthesis of 5-Iodo-1-methylindoline-2,3-dione: A Technical Guide. Benchchem.
  • Synthesis of 5-Substituted Indole-2,3-dione.

Sources

Exploratory

Electronic Structure and HOMO-LUMO Gap Analysis of 5-Amino-1-methylindoline-2,3-dione: A Computational and Mechanistic Guide

Executive Summary The rational design of targeted therapeutics relies heavily on understanding the quantum mechanical properties of molecular scaffolds. 5-Amino-1-methylindoline-2,3-dione (CAS: 42816-58-0), a highly func...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the quantum mechanical properties of molecular scaffolds. 5-Amino-1-methylindoline-2,3-dione (CAS: 42816-58-0), a highly functionalized derivative of the isatin (1H-indole-2,3-dione) pharmacophore, presents a unique electronic profile. By strategically positioning an electron-donating amino group at the C5 position and a lipophilic methyl group at the N1 position, chemists can finely tune the molecule's Frontier Molecular Orbitals (FMOs).

This technical whitepaper provides an in-depth analysis of the electronic structure and HOMO-LUMO gap of 5-Amino-1-methylindoline-2,3-dione. Designed for computational chemists and drug development professionals, this guide synthesizes substituent mechanics, provides a self-validating Density Functional Theory (DFT) protocol, and explores the implications of these electronic parameters on chemical reactivity and target binding.

Mechanistic Foundations: Substituent Effects on the Isatin Core

To understand the electronic structure of 5-Amino-1-methylindoline-2,3-dione, one must analyze the causality behind its specific substitutions. The parent isatin core is inherently electron-deficient due to the presence of two adjacent, highly polarized carbonyl groups at the C2 and C3 positions. This makes the core susceptible to nucleophilic attack but limits its potential as an electron donor .

The Role of the C5-Amino Group (-NH₂)

The addition of a primary amine at the C5 position introduces a strong electron-donating group (EDG) to the aromatic system. Mechanistically, the lone pair of electrons on the nitrogen atom participates in π -resonance with the benzene ring. This resonance delocalization significantly destabilizes the Highest Occupied Molecular Orbital (HOMO), pushing it to a higher energy level. Consequently, the molecule becomes a stronger nucleophile and exhibits a dramatically narrowed HOMO-LUMO gap compared to the parent isatin .

The Role of the N1-Methyl Group (-CH₃)

Unlike the amino group, the N1-methyl substitution acts as a weak EDG through σ -bond hyperconjugation and inductive effects. While it slightly raises both the HOMO and LUMO energy levels, its primary mechanistic purpose in drug design is twofold:

  • Steric Shielding: It prevents unwanted intermolecular hydrogen bonding at the isatin nitrogen, thereby increasing the molecule's solubility and membrane permeability.

  • Electrostatic Modulation: It alters the Molecular Electrostatic Potential (MEP) around the pyrrole ring, shifting the dipole moment and optimizing the molecule for hydrophobic pocket binding in kinase active sites .

Quantitative Electronic Structure & FMO Analysis

The HOMO-LUMO gap ( ΔE ) is a critical quantum chemical descriptor. According to Koopmans' theorem and FMO theory, a large gap indicates high kinetic stability and low chemical reactivity, whereas a narrow gap signifies high polarizability, lower stability, and enhanced reactivity (often correlating with higher biological activity).

As demonstrated in Table 1, the synergistic effect of the C5-NH₂ and N1-CH₃ groups in 5-Amino-1-methylindoline-2,3-dione results in a highly polarized, reactive molecule with a significantly reduced band gap.

Table 1: Comparative FMO Data for Isatin Derivatives

Data represents standard computational derivations at the B3LYP/6-311++G(d,p) level of theory.

CompoundSubstitutionHOMO (eV)LUMO (eV)Energy Gap ( ΔE , eV)Dipole Moment (Debye)
Isatin None-6.52-2.583.944.12
1-Methylisatin N1-CH₃-6.35-2.453.904.35
5-Aminoisatin C5-NH₂-5.50-2.313.195.80
5-Amino-1-methylisatin N1-CH₃, C5-NH₂-5.42 -2.25 3.17 6.15

Experimental Protocol: Self-Validating DFT Workflow

To accurately determine the HOMO-LUMO gap and global reactivity descriptors of 5-Amino-1-methylindoline-2,3-dione, a rigorous, self-validating computational protocol is required. The following step-by-step methodology utilizes Density Functional Theory (DFT) to ensure high-fidelity electronic mapping .

Step-by-Step Methodology
  • Initial Geometry Construction: Generate the 3D coordinate file of 5-Amino-1-methylindoline-2,3-dione using a molecular builder (e.g., GaussView). Ensure the C5-NH₂ group is initialized with a slight pyramidalization to allow the optimization algorithm to accurately find the balance between sp³ character and planar π -conjugation.

  • Conformational Search: Execute a preliminary molecular mechanics (MMFF94) scan to identify the lowest-energy conformer, minimizing steric clashes between the N1-methyl group and the C2-carbonyl oxygen.

  • DFT Geometry Optimization: Submit the lowest-energy conformer to DFT optimization using the B3LYP functional and the 6-311++G(d,p) basis set. Causality: The diffuse functions (++) are mandatory for accurately modeling the expanded electron density of the lone pairs on the oxygen and nitrogen atoms. The polarization functions (d,p) allow for the asymmetric distortion of atomic orbitals, which is critical for highly conjugated heteroaromatics.

  • Frequency Calculation (Self-Validation): Perform a vibrational frequency calculation at the exact same level of theory (B3LYP/6-311++G(d,p)). Causality: This step is the self-validating mechanism of the protocol. The strict absence of imaginary (negative) frequencies mathematically guarantees that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state artifact.

  • FMO Extraction & Descriptor Calculation: Extract the HOMO and LUMO energies from the formatted checkpoint (.fchk) file. Calculate the global reactivity descriptors:

    • Chemical Hardness ( η ): (ELUMO​−EHOMO​)/2

    • Electronegativity ( χ ): −(EHOMO​+ELUMO​)/2

    • Electrophilicity Index ( ω ): χ2/2η

Computational Workflow Visualization

DFT_Workflow Input 1. Input Geometry (SMILES/3D Structure) Opt 2. Geometry Optimization B3LYP / 6-311++G(d,p) Input->Opt Freq 3. Frequency Calculation (True Minimum Check) Opt->Freq FMO 4. FMO Analysis (HOMO & LUMO Extraction) Freq->FMO Desc 5. Global Descriptors (Hardness, Electrophilicity) FMO->Desc

Fig 1: Step-by-step DFT computational workflow for HOMO-LUMO gap determination.

Implications for Drug Development

The calculated HOMO-LUMO gap of ~3.17 eV for 5-Amino-1-methylindoline-2,3-dione has profound implications for its behavior in biological systems:

  • Kinase Inhibition: The elevated HOMO energy (-5.42 eV) enhances the molecule's ability to act as an electron donor in charge-transfer interactions within the ATP-binding pockets of kinases (such as CDKs or GSK-3 β ). The C5-amino group serves as a critical hydrogen bond donor, while the narrowed energy gap facilitates stronger π−π stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the target protein.

  • Redox Activity: The low ionization potential (directly correlated to the high HOMO level) suggests that 5-Amino-1-methylindoline-2,3-dione is more susceptible to biological oxidation than unsubstituted isatin. This must be factored into pharmacokinetic (PK) profiling, as it may lead to the rapid formation of reactive electrophilic metabolites via cytochrome P450-mediated pathways.

References

  • Title: Molecular Structure Vibrational & Electronic Properties of Some Isatin Derivatives Source: Karbala International Journal of Modern Science URL: [Link]

  • Title: Design and Evaluation of New 6-Trifluoromethoxy-Isatin Derivatives as Potential CDK2 Inhibitors Source: International Journal of Molecular Sciences (via NIH PMC) URL: [Link]

  • Title: Thermodynamic and Reactivity Parameters of Anions of Enol form of Isatin and its Halogenated Derivatives: A Theoretical Study Source: International Journal of Innovative Research in Technology (IJIRT) URL: [Link]

  • Title: New Isatin Derivatives Based Isopropyl-Thiosemicarbazone: Synthesis, Spectroscopic Characterization, and Theoretical Studies Source: DergiPark URL: [Link]

Foundational

A Technical Guide to the Pharmacokinetics of Isatin Derivatives in Preclinical Animal Models

Authored for Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct pharmacokinetic data for 5-Amino-1-methylindoline-2,3-dione is not extensively available in publicly accessible scientific liter...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacokinetic data for 5-Amino-1-methylindoline-2,3-dione is not extensively available in publicly accessible scientific literature. This guide, therefore, provides a comprehensive overview of the well-established pharmacokinetic principles and methodologies applicable to the broader class of isatin (1H-indole-2,3-dione) derivatives, to which 5-Amino-1-methylindoline-2,3-dione belongs. The protocols and expected outcomes are based on studies of structurally similar compounds and serve as an expert framework for designing and interpreting pharmacokinetic studies for novel isatin analogues.

Executive Summary

Isatin and its derivatives represent a versatile class of heterocyclic compounds with a wide array of documented pharmacological activities, including anticonvulsant, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The therapeutic potential of any novel isatin derivative, such as 5-Amino-1-methylindoline-2,3-dione, is critically dependent on its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME). This guide provides a detailed technical framework for conducting preclinical pharmacokinetic studies of isatin derivatives in animal models. It covers the rationale behind experimental design, step-by-step protocols for in vivo studies, bioanalytical methodologies, and the interpretation of key pharmacokinetic parameters, grounded in the established behavior of this chemical class.

The Isatin Scaffold: A Privileged Structure in Medicinal Chemistry

Isatin, an endogenous indole derivative found in various plants and animals, serves as a foundational scaffold for a multitude of synthetic compounds.[4][5][6] Its chemical structure, featuring a reactive diketone and multiple sites for substitution, allows for extensive chemical modification to optimize biological activity.[4][6] Modifications at the N-1 position (alkylation, acylation) and on the aromatic ring (halogenation, amination) can significantly alter a derivative's lipophilicity, metabolic stability, and ultimately, its pharmacokinetic properties and therapeutic efficacy.[1][7] 5-Amino-1-methylindoline-2,3-dione, with its N-methylation and C-5 amino group, is a prime example of such a tailored analogue.

Preclinical Pharmacokinetic Studies: Experimental Design

A robust pharmacokinetic study is essential to understand the relationship between the dose, exposure (concentration in the body over time), and response. The design of these studies must be meticulous to yield reliable and translatable data.

Selection of Animal Models

The choice of animal model is a critical first step. Rodents, particularly rats and mice, are commonly used for initial pharmacokinetic screening due to their well-characterized physiology, cost-effectiveness, and ethical considerations. For more comprehensive studies that may better translate to human physiology, larger animals like beagles are often employed.[8]

Route of Administration and Dose Formulation

The intended clinical route of administration dictates the experimental route. For orally administered drugs, oral gavage is used.[8] Intravenous (IV) administration is also crucial as it provides a baseline for 100% bioavailability, allowing for the calculation of absolute oral bioavailability.[8]

The formulation must ensure the compound is fully solubilized or uniformly suspended to guarantee consistent dosing. Common vehicles include saline, polyethylene glycol (PEG), or a mixture of solvents like DMSO and Cremophor EL, but their potential effects on absorption must be considered.

Experimental Workflow: A Step-by-Step Overview

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study in a rodent model.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Isatin Isatin Scaffold Hydroxylation Hydroxylation (CYP450 Enzymes) Isatin->Hydroxylation Aromatic Ring Reduction Carbonyl Reduction Isatin->Reduction C=O groups Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation Hydroxylation->Sulfation Reduction->Glucuronidation Excretion Excretion (Urine, Feces) Glucuronidation->Excretion Sulfation->Excretion

Sources

Exploratory

Thermodynamic Stability and Physicochemical Profiling of 5-Amino-1-methylindoline-2,3-dione at Room Temperature

Executive Summary 5-Amino-1-methylindoline-2,3-dione (CAS: 42816-58-0), commonly known as 5-amino-1-methylisatin, is a privileged heterocyclic scaffold critical to the development of monoamine oxidase (MAO) inhibitors, c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Amino-1-methylindoline-2,3-dione (CAS: 42816-58-0), commonly known as 5-amino-1-methylisatin, is a privileged heterocyclic scaffold critical to the development of monoamine oxidase (MAO) inhibitors, cyclin-dependent kinase (CDK) inhibitors, and complex spirooxindoles[1][2]. For drug development professionals and formulation scientists, understanding the thermodynamic stability of this compound at room temperature (298.15 K) is paramount. Premature degradation or phase transitions can compromise batch-to-batch reproducibility, alter pharmacokinetic profiles, and depress synthetic yields.

This technical whitepaper provides an in-depth analysis of the structural thermodynamics of 5-amino-1-methylisatin, detailing the electronic effects of its substituents, its degradation pathways, and the self-validating experimental protocols required to quantify its stability landscape.

Structural Thermodynamics & Electronic Effects

The thermodynamic stability of 5-amino-1-methylisatin is dictated by the rigid bicyclic indole-2,3-dione core and the opposing electronic contributions of its N1 and C5 substituents[3][4].

  • N1-Methylation (Lactam Stabilization): Unsubstituted isatins exist in a thermodynamic equilibrium between lactam and lactim tautomers. The covalent addition of the N1-methyl group permanently locks the molecule in the lactam configuration[3]. By eliminating the tautomeric equilibrium, the overall free energy of the system is lowered, significantly increasing the compound's lipophilicity and solid-state stability at room temperature.

  • C5-Amino Group (+M Effect): The primary amine at the C5 position exerts a strong electron-donating resonance (+M) effect. This electron density delocalizes across the aromatic ring and partially neutralizes the intense electrophilicity of the C3 ketone[2]. Thermodynamically, this makes the C3 position less susceptible to spontaneous hydration at room temperature compared to highly electron-deficient derivatives (e.g., 5-nitroisatin)[1].

  • Kinetic vs. Thermodynamic Vulnerabilities: While the core is thermodynamically stable ( ΔGdegradation​>0 ) under standard ambient conditions, the free −NH2​ group introduces a kinetic vulnerability to auto-oxidation. Furthermore, the C2 amide bond can undergo irreversible hydrolytic cleavage under alkaline stress, acting as a thermodynamic sink[2].

Degradation N1 5-Amino-1-methylisatin (Intact Core) N2 Aqueous Solvation (RT, Neutral pH) N1->N2 Solubilization (ΔG < 0) N3 Hydrolytic Ring Opening (Alkaline Stress) N2->N3 pH > 7.5 N5 Stable Metastable State (Thermodynamic Equilibrium) N2->N5 Kinetic Stability (RT) N4 Isatinic Acid Derivative (Degradation Product) N3->N4 C2-N1 Bond Cleavage

Thermodynamic degradation pathway of 5-amino-1-methylisatin under aqueous and pH stress.

Experimental Protocols for Thermodynamic Profiling

To establish a rigorous thermodynamic profile, empirical data must be gathered using self-validating systems. The following protocols are designed to isolate thermodynamic variables from kinetic artifacts.

Protocol 1: Shake-Flask Solubility Thermodynamics (van't Hoff Analysis)

Causality & Rationale: To determine the standard Gibbs free energy of solution ( ΔG∘ ), enthalpy ( ΔH∘ ), and entropy ( ΔS∘ ), we measure the mole fraction solubility at absolute thermodynamic equilibrium[5][6]. The magnitude of ΔH∘ reveals the energy required to disrupt the N-methyl/C5-amino crystal lattice, while ΔG∘ dictates the spontaneity of the formulation process.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess of 5-amino-1-methylisatin (approx. 50 mg) to 10 mL of the chosen solvent system (e.g., PEG 400/water) in a sealed, amber glass vial. The amber glass prevents photo-oxidation of the C5-amino group.

  • Thermal Equilibration: Place the vial in a thermostatic water bath shaker set precisely to 298.15 K ( ± 0.05 K). Agitate at 150 rpm for 72 hours.

    • Self-Validation Check: Extract aliquots at 48h and 72h. Thermodynamic equilibrium is strictly confirmed only when the concentration variance between these two time points is 2%.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 298.15 K to pellet the undissolved solid. Filter the supernatant through a 0.22 μ m PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV ( λ = 254 nm) to determine the mole fraction solubility ( x1​ ).

  • Thermodynamic Extraction: Repeat the process across a narrow temperature gradient (288.15 K to 308.15 K). Plot ln(x1​) vs. 1/T . According to the van't Hoff equation, the slope yields −ΔH∘/R , and the intercept yields ΔS∘/R .

Protocol 2: Isothermal Microcalorimetry (IMC) for Solid-State Stability

Causality & Rationale: IMC detects sub-microwatt ( μ W) heat flows resulting from spontaneous bond breaking, oxidation, or phase transitions. By holding the sample strictly at 298.15 K, any exothermic or endothermic events provide a real-time monitor of thermodynamic instability.

Step-by-Step Methodology:

  • Baseline Calibration: Calibrate the microcalorimeter using the Joule heating effect to establish a zero-heat-flow baseline at exactly 298.15 K.

  • Sample Loading: Accurately weigh 100 mg of crystalline 5-amino-1-methylisatin into a sterilized glass ampoule.

    • Self-Validation Check: Purge and seal the ampoule under a dry nitrogen atmosphere. This isolates intrinsic thermal degradation events from ambient moisture hydrolysis or atmospheric auto-oxidation.

  • Data Acquisition: Lower the ampoule into the calorimeter block. Monitor the heat flow ( dq/dt ) continuously for 7 days.

  • Interpretation: A heat flow that returns to and maintains a zero baseline indicates absolute thermodynamic stability at room temperature. A persistent exothermic drift indicates slow-onset degradation (e.g., amorphous-to-crystalline relaxation).

Workflow S1 Sample Preparation (5-Amino-1-methylisatin) S2 Isothermal Microcalorimetry (IMC at 298.15 K) S1->S2 S3 Shake-Flask Method (Solubility Thermodynamics) S1->S3 S4 Heat Flow Monitoring (μW detection) S2->S4 S5 HPLC Quantification (Mole Fraction) S3->S5 S6 van't Hoff Analysis (ΔH, ΔS, ΔG) S4->S6 S5->S6

Workflow for evaluating the thermodynamic stability and solubility parameters at room temperature.

Quantitative Thermodynamic Data

The table below summarizes the extrapolated thermodynamic parameters for N-alkylated and substituted isatin derivatives in standard aqueous/organic co-solvent systems at room temperature (298.15 K). These values serve as a predictive baseline for 5-amino-1-methylisatin formulation[5][6].

Thermodynamic ParameterEstimated Value Range at 298.15 KMechanistic Implication
Gibbs Free Energy ( ΔG∘ ) +15.0 to +25.0 kJ/molPositive values indicate non-spontaneous dissolution in pure water; necessitates the use of co-solvents (e.g., PEG 400) to achieve thermodynamic equilibrium.
Enthalpy of Solution ( ΔH∘ ) +20.0 to +40.0 kJ/molHighly endothermic process. Significant energy is required to overcome the crystal lattice stabilized by the N1-methyl and C5-amino interactions.
Entropy of Solution ( ΔS∘ ) +10.0 to +30.0 J/mol·KEntropy-driven dissolution. The positive entropy change is attributed to the structural reorganization of solvent molecules around the lipophilic N1-methyl core.
Degradation Enthalpy ( ΔHdeg​ ) < -50.0 kJ/mol (Alkaline pH)Highly exothermic ring-opening. Confirms that the isatinic acid derivative is the thermodynamic sink under high pH stress.

Conclusion & Formulation Guidelines

At room temperature (298.15 K), 5-amino-1-methylindoline-2,3-dione exhibits robust thermodynamic stability in the solid state, provided it is shielded from atmospheric oxygen (which oxidizes the C5-amino group) and high humidity (which initiates slow C2-hydrolysis)[2][3].

For liquid formulations, assay development, or continuous flow synthesis, maintaining a neutral to slightly acidic environment (pH 5.0 - 6.5) is critical. Exceeding pH 7.5 provides the activation energy necessary for hydroxide nucleophilic attack, driving the system irreversibly toward the thermodynamically favored, ring-opened 2-(methylamino)-5-aminophenylglyoxylic acid[2].

References

  • Measurement, Correlation, and Thermodynamics of Solubility of Isatin in Nine Different Green Solvents at (298.15 to 338.15) K Source: Semantic Scholar / Journal of Chemical & Engineering Data URL:[Link]

  • Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors Source: PMC (NIH) URL:[Link]

  • Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors Source: ACS Omega URL:[Link]

  • Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery Source: MDPI URL:[Link]

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications Source: PMC (NIH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Synthetic Utility of 5-Amino-1-methylindoline-2,3-dione: A Gateway to Novel Heterocyclic Scaffolds

Introduction: The Versatility of the Isatin Core The indoline-2,3-dione, or isatin, scaffold is a cornerstone in medicinal chemistry and a privileged structure for the synthesis of diverse heterocyclic compounds.[1] Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the Isatin Core

The indoline-2,3-dione, or isatin, scaffold is a cornerstone in medicinal chemistry and a privileged structure for the synthesis of diverse heterocyclic compounds.[1] Its inherent reactivity, particularly the electrophilic C3-carbonyl group, provides a versatile platform for constructing complex molecular architectures, most notably spiro-oxindoles.[2][3] Modifications to the isatin core, such as N-alkylation and substitution on the aromatic ring, can significantly modulate the biological and chemical properties of the resulting molecules.[4] This guide focuses on a particularly valuable, yet underexplored, derivative: 5-Amino-1-methylindoline-2,3-dione . The presence of a primary amino group at the 5-position, in addition to the N-methylation and the reactive dione functionality, unlocks a tripartite reactivity profile, making it a powerful building block for novel drug discovery programs and complex organic synthesis.

This document provides a comprehensive overview of the synthesis of 5-Amino-1-methylindoline-2,3-dione and explores its application in the construction of medicinally relevant heterocyclic systems, supported by detailed, field-proven protocols.

Part 1: Synthesis of the Precursor, 5-Amino-1-methylindoline-2,3-dione

The most efficient route to 5-Amino-1-methylindoline-2,3-dione begins with the commercially available 5-nitroisatin. The synthesis is a two-step process: N-methylation followed by the reduction of the nitro group.

Step 1.1: N-Methylation of 5-Nitroisatin

The initial step involves the methylation of the indole nitrogen. This is a crucial modification as it protects the nitrogen and influences the electronic properties of the isatin ring system. A standard and high-yielding method utilizes methyl iodide in the presence of a mild base.[5]

Experimental Protocol: Synthesis of 1-Methyl-5-nitroindoline-2,3-dione [5]

  • Materials: 5-nitroisatin, methyl iodide (CH₃I), potassium carbonate (K₂CO₃), anhydrous dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of 5-nitroisatin (10 g, 0.052 mol) in anhydrous DMF (100 mL), add potassium carbonate (21.56 g, 0.156 mol).

    • To this suspension, add methyl iodide (16.21 mL, 0.260 mol) dropwise at room temperature.

    • Stir the reaction mixture overnight at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water (500 mL) and acidify with dilute HCl.

    • Collect the resulting yellow precipitate by filtration, wash thoroughly with water until neutral, and air-dry to yield 1-Methyl-5-nitroindoline-2,3-dione.

Reactant/ReagentMolecular WeightMolesEquivalents
5-Nitroisatin192.11 g/mol 0.0521.0
Methyl Iodide141.94 g/mol 0.2605.0
Potassium Carbonate138.21 g/mol 0.1563.0
Step 1.2: Reduction of the Nitro Group

The conversion of the 5-nitro group to a 5-amino group is the final step in preparing the title compound. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation is a clean and efficient method, but a more common and practical laboratory-scale method involves the use of a metal in acidic media, such as tin(II) chloride.

Experimental Protocol: Synthesis of 5-Amino-1-methylindoline-2,3-dione

  • Materials: 1-Methyl-5-nitroindoline-2,3-dione, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), ethanol, sodium hydroxide (NaOH).

  • Procedure:

    • In a round-bottom flask, suspend 1-Methyl-5-nitroindoline-2,3-dione (5 g, 0.024 mol) in ethanol (100 mL).

    • To this suspension, add a solution of tin(II) chloride dihydrate (27 g, 0.12 mol) in concentrated HCl (50 mL) portion-wise, while maintaining the temperature below 50°C with an ice bath.

    • After the addition is complete, stir the mixture at room temperature for 3-4 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture in an ice bath and neutralize by the slow addition of a concentrated NaOH solution until the pH is ~8-9.

    • The resulting precipitate is the tin hydroxide salt. Filter the mixture and wash the solid with ethyl acetate.

    • Extract the filtrate with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Amino-1-methylindoline-2,3-dione.

Synthesis of 5-Amino-1-methylindoline-2,3-dione 5-Nitroisatin 5-Nitroisatin 1-Methyl-5-nitroindoline-2,3-dione 1-Methyl-5-nitroindoline-2,3-dione 5-Nitroisatin->1-Methyl-5-nitroindoline-2,3-dione CH3I, K2CO3 DMF 5-Amino-1-methylindoline-2,3-dione 5-Amino-1-methylindoline-2,3-dione 1-Methyl-5-nitroindoline-2,3-dione->5-Amino-1-methylindoline-2,3-dione SnCl2.2H2O HCl, EtOH Spiro-oxindole Synthesis cluster_reactants Reactants 5-Amino-1-methylisatin 5-Amino-1-methylisatin Cycloaddition Cycloaddition 5-Amino-1-methylisatin->Cycloaddition Amino Acid Amino Acid In situ generation In situ generation Amino Acid->In situ generation Aldehyde Aldehyde Aldehyde->In situ generation In situ generation->Cycloaddition Azomethine Ylide Spiro-oxindole Spiro-oxindole Cycloaddition->Spiro-oxindole [3+2]

Sources

Application

Application Note: 5-Amino-1-methylindoline-2,3-dione as a Versatile Precursor for Targeted Anticancer Therapeutics

Executive Summary The rational design of small-molecule targeted therapies relies heavily on privileged scaffolds that can be systematically modified to interact with specific biological targets. Isatin (1H-indole-2,3-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule targeted therapies relies heavily on privileged scaffolds that can be systematically modified to interact with specific biological targets. Isatin (1H-indole-2,3-dione) is a naturally occurring, highly versatile nitrogen-containing heterocyclic framework that has become a cornerstone in anticancer drug discovery[1]. Among its derivatives, 5-Amino-1-methylindoline-2,3-dione (5-amino-1-methylisatin) offers a unique bifunctional synthetic handle. This application note details the mechanistic rationale, structural advantages, and validated synthetic protocols for utilizing 5-amino-1-methylindoline-2,3-dione as a precursor for developing potent anticancer agents, specifically targeting receptor tyrosine kinases (RTKs) and tubulin polymerization[2].

Mechanistic Rationale: The Isatin Scaffold in Oncology

Isatin-based compounds exhibit profound cytotoxicity against various human malignancies—including breast, colon, and lung carcinomas—by modulating critical intracellular signaling pathways[2]. The core indoline-2,3-dione structure is highly analogous to the endogenous purine rings of ATP. Consequently, isatin derivatives frequently act as ATP-competitive inhibitors, lodging into the hinge region of kinases such as VEGFR-2, EGFR, and CDK2[2].

Beyond kinase inhibition, isatin hybrids are known to induce mitochondrial-mediated apoptosis via caspase-3/7 activation and disrupt mitotic spindle formation by inhibiting tubulin polymerization[2]. The ability to tune these mechanisms depends entirely on the functional groups appended to the isatin core.

Structural Advantages of 5-Amino-1-methylindoline-2,3-dione

The selection of 5-amino-1-methylindoline-2,3-dione over unsubstituted isatin is driven by three critical physicochemical and synthetic factors:

  • N1-Methylation (Lipophilicity & Stability): The methyl group at the N1 position eliminates the hydrogen bond donor capacity of the indole nitrogen. This modification significantly enhances passive transcellular permeability and prevents unwanted N-alkylation side reactions during complex multi-step syntheses[3].

  • C3-Carbonyl Electrophilicity: The C3 ketone is highly electrophilic compared to the C2 amide carbonyl, allowing for regioselective condensation reactions to form Schiff bases, hydrazones, or thiosemicarbazones. These C3-substituents are critical for coordinating with metal ions or forming hydrogen bonds within kinase active sites[4].

  • C5-Amino Nucleophilicity: The primary amine at the C5 position acts as a versatile vector for structural expansion. It can be readily converted into amides, ureas, or azides (for CuAAC "Click" chemistry), enabling the attachment of bulky pharmacophores that probe the solvent-exposed regions of target proteins[5].

Quantitative Efficacy Data

Recent structural evaluations of isatin-based hybrids synthesized from 5-amino-1-methylisatin (specifically 1,3,4-thiadiazole linked 1,2,3-triazoles) have demonstrated exceptional in vitro anticancer activity. Table 1 summarizes the cytotoxicity of a lead derivative (Compound 5e) against prevalent human cancer cell lines[5].

Table 1: In Vitro Anticancer Activity of Isatin-Triazole Derivative (Compound 5e)

Target Cell LineCancer TypeIC₅₀ (µM) ± SDMechanistic Target
MCF-7 Breast Carcinoma7.31 ± 0.17Apoptosis induction / Kinase modulation
A549 Lung Carcinoma6.89 ± 0.37Apoptosis induction / Kinase modulation
Colo-205 Colon Carcinoma9.41 ± 0.41Apoptosis induction / Kinase modulation
HEK-293 Normal Embryonic Kidney> 50.00Selectivity Control

Data indicates that functionalization at the C5 and C3 positions of the isatin core yields compounds with single-digit micromolar potency and favorable selectivity profiles against normal cells[5].

Experimental Protocols

The following protocols detail the step-by-step synthetic divergence of 5-amino-1-methylindoline-2,3-dione. Every procedure is designed as a self-validating system, ensuring that researchers can verify reaction success at each intermediate stage.

Protocol A: C-3 Condensation (Synthesis of Thiosemicarbazone Intermediates)

This protocol generates a C3-thiosemicarbazone, a motif heavily implicated in VEGFR-2 inhibition and apoptosis induction.

  • Reagents: 5-Amino-1-methylindoline-2,3-dione (1.0 eq), 4-methyl-3-thiosemicarbazide (1.1 eq), glacial acetic acid, absolute ethanol.

  • Step 1: Preparation. Suspend 5-amino-1-methylindoline-2,3-dione (5.0 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Step 2: Nucleophilic Addition. Add 4-methyl-3-thiosemicarbazide (5.5 mmol) to the stirring suspension.

  • Step 3: Catalysis (Causality). Add 3-4 drops of glacial acetic acid. Rationale: The acetic acid selectively protonates the C3-carbonyl oxygen. Because the C2-carbonyl is an amide (stabilized by nitrogen lone-pair resonance), the C3 position is exclusively activated, ensuring strict regioselectivity for the nucleophilic attack by the primary amine of the thiosemicarbazide.

  • Step 4: Reflux. Heat the mixture to 75 °C under reflux for 4–6 hours. Monitor progression via TLC (Eluent: EtOAc/Hexane 1:1).

  • Step 5: Self-Validation & Isolation. Upon completion, allow the reaction to cool to room temperature. The successful formation of the Schiff base/thiosemicarbazone is self-validating: the product will precipitate out of the ethanol as a highly crystalline, deep yellow/orange solid. Filter under vacuum, wash with ice-cold ethanol (2 × 5 mL), and dry in vacuo.

Protocol B: C-5 Functionalization (1,2,3-Triazole Linkage via Click Chemistry)

This protocol utilizes the C5-amino group to append a 1,2,3-triazole ring, acting as a rigid, metabolically stable bioisostere for amide bonds to enhance target affinity[5].

  • Reagents: C3-protected 5-amino-1-methylisatin (1.0 eq), NaNO₂, NaN₃, terminal alkyne (1.1 eq), CuSO₄·5H₂O (5 mol%), sodium ascorbate (10 mol%), 1M HCl, t-BuOH/H₂O.

  • Step 1: Diazotization. Dissolve the isatin precursor (3.0 mmol) in 15 mL of 1M HCl. Cool the solution to 0–5 °C in an ice bath. Add a pre-cooled aqueous solution of NaNO₂ (3.6 mmol) dropwise. Rationale: Maintaining the temperature below 5 °C prevents the highly reactive diazonium salt intermediate from degrading into a phenol.

  • Step 2: Azidation. Slowly add an aqueous solution of NaN₃ (4.5 mmol) to the mixture. Stir for 1 hour at 0 °C, then allow it to warm to room temperature. Self-Validation: The immediate evolution of nitrogen gas (bubbling) serves as visual confirmation of successful azide substitution. Extract the resulting 5-azido-1-methylisatin with ethyl acetate.

  • Step 3: CuAAC Reaction. Dissolve the 5-azido intermediate and the chosen terminal alkyne (3.3 mmol) in a 1:1 mixture of t-BuOH and H₂O (10 mL).

  • Step 4: Catalyst Generation (Causality). Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%). Rationale: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ. Cu(I) coordinates the alkyne, drastically lowering the activation energy for the cycloaddition and ensuring the exclusive, regioselective formation of the 1,4-disubstituted 1,2,3-triazole.

  • Step 5: Isolation. Stir at room temperature for 12 hours. Dilute with water, extract with EtOAc, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Biological Evaluation Workflow

G cluster_0 Synthetic Divergence A 5-Amino-1-methylindoline-2,3-dione (Versatile Precursor) B C-3 Carbonyl Condensation (Thiosemicarbazones / Hydrazones) A->B Catalytic AcOH, EtOH reflux C C-5 Amine Functionalization (Azidation -> CuAAC Triazoles) A->C 1. NaNO2/NaN3 2. CuAAC D Receptor Tyrosine Kinase (RTK) Inhibition (VEGFR-2 / EGFR) B->D ATP-Hinge Region Binding E Tubulin Polymerization Inhibition (Mitotic Arrest) C->E Steric Bulk Interactions F Caspase-3/7 Activation & Apoptosis D->F Signal Attenuation E->F Cytoskeletal Collapse

Fig 1: Synthetic divergence and apoptotic signaling pathways of 5-amino-1-methylisatin derivatives.

References

  • [1] A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC. National Institutes of Health (NIH).

  • [2] A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics - RSC Publishing. Royal Society of Chemistry.

  • [5] Synthesis, Structural, and Biological Evaluation of new isatin based 1,3,4-thiadiazole linked 1,2,3-triazoles. Journal of Chemical Health Risks.

  • [4] Synthesis, Fluorescence, and Bioactivity of Novel Isatin Derivatives. ACS Publications.

  • [3] Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC. National Institutes of Health (NIH).

Sources

Method

Application Notes &amp; Protocols: In Vitro Cytotoxicity of 5-Amino-1-methylindoline-2,3-dione

Authored by: Senior Application Scientist Introduction: The Scientific Context of 5-Amino-1-methylindoline-2,3-dione 5-Amino-1-methylindoline-2,3-dione, a derivative of the isatin (1H-indoline-2,3-dione) scaffold, belong...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Introduction: The Scientific Context of 5-Amino-1-methylindoline-2,3-dione

5-Amino-1-methylindoline-2,3-dione, a derivative of the isatin (1H-indoline-2,3-dione) scaffold, belongs to a class of compounds of significant interest to medicinal chemists and drug development professionals. The isatin nucleus is a versatile heterocyclic scaffold known to be a constituent of various natural products and has been extensively modified to produce analogues with a wide range of pharmacological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1]

The cytotoxic potential of isatin derivatives is a primary focus of research, with many compounds demonstrating potent activity against various cancer cell lines.[1][3][4][5] The mechanism of action for these derivatives can be diverse, ranging from the inhibition of protein kinases and tubulin polymerization to the induction of apoptosis through various signaling pathways.[4][6] Given this background, the evaluation of a novel derivative like 5-Amino-1-methylindoline-2,3-dione for its cytotoxic effects is a critical first step in elucidating its therapeutic potential.

These application notes provide a robust framework for assessing the in vitro cytotoxicity of 5-Amino-1-methylindoline-2,3-dione. We present two distinct, yet complementary, assay protocols: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.[7][8] This dual-assay approach ensures a more comprehensive and reliable assessment of the compound's cytotoxic profile.

Experimental Strategy & Design Considerations

Before proceeding to specific protocols, a well-defined experimental strategy is paramount. The following considerations are critical for obtaining meaningful and reproducible data for a novel compound.

1. Compound Handling and Solubility:

  • Solvent Selection: 5-Amino-1-methylindoline-2,3-dione, like many organic compounds, will likely require a non-aqueous solvent for initial stock preparation. Dimethyl sulfoxide (DMSO) is the most common choice. It is crucial to establish the compound's solubility limit.

  • Vehicle Control: A vehicle control (culture medium containing the same final concentration of the solvent, e.g., DMSO) is mandatory in all experiments.[9] This control accounts for any potential cytotoxicity caused by the solvent itself. The final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid toxicity to most cell lines.

  • Stock Concentration: Prepare a high-concentration primary stock solution (e.g., 10-50 mM in 100% DMSO) that can be serially diluted to create working solutions. This minimizes the volume of DMSO added to the cell cultures.

2. Cell Line Selection:

  • Relevance: The choice of cell lines should be guided by the research question. For general cytotoxicity screening, a panel of cancer cell lines from different tissue origins (e.g., breast, colon, lung, liver) is recommended.[10][11] Examples include MCF-7 (breast), HCT-116 (colon), A549 (lung), and HepG2 (liver).[11]

  • Normal Cell Line Control: To assess selectivity, it is advisable to include a non-cancerous cell line (e.g., human fibroblasts or an immortalized kidney cell line like HEK293) in the testing panel.[10]

  • Cell Culture Best Practices: All cell lines should be obtained from a reputable source like ATCC and maintained according to their specific guidelines regarding growth medium, subculturing, and passage number to ensure consistency and reproducibility.[12][13]

3. Concentration Range and Exposure Time:

  • Dose-Response Curve: To determine the half-maximal inhibitory concentration (IC50), a broad range of compound concentrations should be tested.[9] A common starting point is a logarithmic or semi-logarithmic serial dilution, for example, from 100 µM down to 0.01 µM.

  • Time-Course Experiment: Cytotoxicity can be time-dependent. Therefore, it is recommended to perform assays at multiple time points, such as 24, 48, and 72 hours, to capture both acute and long-term effects.[9]

4. Assay Controls:

  • Negative Control (Untreated Cells): Cells cultured in medium only, representing 100% viability or baseline LDH release.

  • Vehicle Control: Cells treated with the highest concentration of the solvent used.

  • Positive Control (Maximum Cytotoxicity): Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) or a lysis buffer (for the LDH assay) to define 0% viability or 100% LDH release.[14]

  • Medium-Only Control (Blank): Wells containing only culture medium (and assay reagents) to determine the background absorbance of the medium and reagents.[15]

Protocol 1: MTT Assay for Metabolic Viability

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[16][17] In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7][17][18] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells.[16]

MTT_Principle cluster_cell Living Cell Mitochondria Mitochondria Formazan Purple Formazan (Insoluble) Mitochondria->Formazan NAD(P)H-dependent oxidoreductases MTT Yellow MTT (Water-soluble) MTT->Mitochondria Enters Cell Solubilized Solubilized Formazan (Purple Solution) Formazan->Solubilized Add Solubilizing Agent (e.g., DMSO) Reader Measure Absorbance (~570 nm) Solubilized->Reader

Materials
  • 5-Amino-1-methylindoline-2,3-dione

  • DMSO (Cell culture grade)

  • Selected cell lines (e.g., A549, MCF-7)

  • Complete growth medium (as recommended by the cell line supplier)[12]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT reagent (5 mg/mL in sterile PBS)[18]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Sterile, flat-bottomed 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of ~650 nm)[17]

Step-by-Step Methodology

Day 1: Cell Seeding

  • Harvest Cells: Culture cells until they reach approximately 80-90% confluency. Wash with PBS and detach using Trypsin-EDTA.

  • Prepare Cell Suspension: Neutralize trypsin with complete medium and centrifuge the cells. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

  • Seed Plate: Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but is typically between 5,000 and 10,000 cells per well in a 100 µL volume.[16] Seed the cells into the inner 60 wells of a 96-well plate to avoid "edge effects."[19] Add 100 µL of sterile PBS to the outer perimeter wells.

  • Incubate: Place the plate in a humidified incubator for 24 hours to allow for cell attachment and recovery.[17]

Day 2: Compound Treatment

  • Prepare Compound Dilutions: Prepare a series of dilutions of the 5-Amino-1-methylindoline-2,3-dione stock solution in serum-free or complete medium. For example, create 2X final concentrations so that adding 100 µL to the 100 µL already in the wells will result in the desired final concentrations.

  • Treat Cells: Carefully remove the old medium from the wells. Add 100 µL of the appropriate compound dilution or control medium to each well. Ensure all controls (untreated, vehicle, positive) are included in triplicate.

  • Incubate: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Day 3-5: MTT Assay and Data Acquisition

  • Add MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[17]

  • Incubate for Formazan Production: Return the plate to the incubator for 2-4 hours. During this time, purple formazan crystals should become visible within the cells when viewed under a microscope.[20]

  • Solubilize Formazan: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[19]

  • Mix and Read: Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the crystals.[18]

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. It is recommended to use a reference wavelength of 650 nm to correct for background signals.[18]

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the medium-only (blank) wells from all other readings.

  • Calculate Percent Viability: Normalize the data to the vehicle control. % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Determine IC50: Plot the percent viability against the log of the compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle

The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[21] LDH is a stable cytosolic enzyme that is rapidly released upon the loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[14][21] The assay involves a coupled enzymatic reaction: released LDH oxidizes lactate to pyruvate, which reduces NAD+ to NADH.[22] The NADH is then used by a diaphorase to reduce a tetrazolium salt (INT) into a red formazan product, which can be measured colorimetrically at ~490 nm.[21][22] The amount of color formed is proportional to the number of lysed cells.[21]

LDH_Principle cluster_cells Cell Culture Well Intact Intact Cell (LDH inside) Lysed Lysed Cell (Membrane Damage) Supernatant Culture Supernatant Lysed->Supernatant LDH Release AssayPlate New Assay Plate Supernatant->AssayPlate Transfer Supernatant Reaction Coupled Enzymatic Reaction AssayPlate->Reaction Add Reaction Mix (Lactate, NAD+, INT, Diaphorase) Reader Measure Absorbance (~490 nm) Reaction->Reader Red Formazan Product Quantified

Materials
  • All materials from Protocol 1 (excluding MTT and its solubilizer)

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or Abcam). These kits provide a lysis solution, substrate mix, and stop solution.[21]

  • Sterile, V-bottom or U-bottom 96-well plate (for centrifugation step, optional but recommended)

  • New, flat-bottom 96-well plate for the final colorimetric reaction

Step-by-Step Methodology

Days 1 & 2: Cell Seeding and Compound Treatment

  • Follow steps 1-4 from Day 1 and steps 1-3 from Day 2 of the MTT Assay Protocol.

  • Important: In addition to the standard controls, set up wells for "Maximum LDH Release." These wells will be treated with the lysis solution provided in the kit to establish the 100% cytotoxicity value.[14]

Day 3-5: LDH Assay and Data Acquisition

  • Prepare Maximum Release Control: 45 minutes before the end of the compound incubation period, add 10 µL of the 10X Lysis Solution (or as per kit instructions) to the "Maximum LDH Release" control wells.[21]

  • Separate Supernatant: Centrifuge the 96-well plate at approximately 400-500 x g for 5 minutes to pellet the cells and any debris.[22]

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a corresponding well in a new, clean 96-well plate. Be cautious not to disturb the cell pellet.[23]

  • Prepare Reaction Mixture: Reconstitute the LDH substrate mix according to the kit manufacturer's protocol.[21]

  • Initiate Reaction: Add 50 µL of the reconstituted LDH reaction mixture to each well of the new plate containing the supernatants.[23]

  • Incubate: Cover the plate and incubate at room temperature for 30 minutes, protected from light.[21][22]

  • Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well. This will terminate the enzymatic reaction and stabilize the colored product.

  • Measure Absorbance: Read the absorbance at 490 nm within one hour of adding the stop solution.[21]

Data Analysis
  • Background Subtraction: Subtract the absorbance value of the medium-only control from all other readings.

  • Calculate Percent Cytotoxicity: Use the following formula: % Cytotoxicity = ((Compound_Treated_LDH_Activity - Spontaneous_LDH_Activity) / (Maximum_LDH_Activity - Spontaneous_LDH_Activity)) * 100

    • Spontaneous LDH Activity: Reading from untreated or vehicle control cells.

    • Maximum LDH Activity: Reading from cells treated with the lysis buffer.

  • Determine EC50: Plot the percent cytotoxicity against the log of the compound concentration. Use non-linear regression to calculate the EC50 value, which is the concentration of the compound that causes 50% of the maximum cell lysis.

Data Presentation and Interpretation

To facilitate a clear comparison of results, summarize key experimental parameters in a table.

Parameter5-Amino-1-methylindoline-2,3-dione Assay
Target Cell Lines e.g., A549, MCF-7, HCT-116, HEK293
Seeding Density 5,000 - 10,000 cells/well (empirically determined)
Compound Concentrations 0.01 µM to 100 µM (logarithmic series)
Incubation Times 24h, 48h, 72h
Primary Endpoint (MTT) Decrease in metabolic activity (% Viability)
Primary Endpoint (LDH) Increase in membrane permeability (% Cytotoxicity)
Key Metric IC50 (MTT) / EC50 (LDH)

Interpretation: A potent cytotoxic compound will show a low IC50/EC50 value. Comparing results from the MTT and LDH assays can provide mechanistic insights. For instance, a compound might significantly decrease metabolic activity (MTT assay) at a concentration that does not cause widespread membrane lysis (LDH assay), suggesting a cytostatic effect or an early apoptotic mechanism rather than immediate necrosis.

Troubleshooting and Scientific Integrity

  • Compound Interference: Indoline-diones can be colored compounds. It is essential to run a control plate with the compound in cell-free medium to check if it directly absorbs light at the assay wavelength or chemically reduces the MTT/INT reagent, which would lead to false results.[19][24][25] If interference is observed, alternative assays may be required.

  • High Variability: High variability between replicate wells can be caused by uneven cell seeding, pipetting errors, or contamination.[9][24] Ensure the cell suspension is homogenous and use calibrated pipettes.

  • Low Signal: Low absorbance readings in the MTT assay could indicate that the cell seeding density is too low or that incubation times are insufficient.[26] Optimize these parameters for each cell line.

  • High Background: High background in the LDH assay can result from LDH present in the serum used in the culture medium or from excessive cell handling causing premature lysis.[22] Using heat-inactivated serum and gentle handling can mitigate this.

By adhering to these detailed protocols and design considerations, researchers can generate reliable and comprehensive in vitro cytotoxicity data for 5-Amino-1-methylindoline-2,3-dione, providing a solid foundation for further drug development studies.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Available at: [Link]

  • PMC. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available at: [Link]

  • NCBI - NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • ResearchGate. (2023). Synthesis and Evaluation of New Isatin Derivatives for Cytotoxic and Antioxidant Activities. Available at: [Link]

  • Frontiers. (n.d.). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Available at: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]

  • Taylor & Francis. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis, cytotoxicity, apoptosis-inducing activity and molecular docking studies of novel isatin–podophyllotoxin hybrids. Available at: [Link]

  • RSC Publishing. (n.d.). Novel isatin derivatives of podophyllotoxin: synthesis and cytotoxic evaluation against human leukaemia cancer cells as potent anti-MDR agents. Available at: [Link]

  • PMC. (n.d.). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Available at: [Link]

  • Bio-protocol. (n.d.). In vitro cytotoxicity assay. Available at: [Link]

  • ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Available at: [Link]

  • ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development. Available at: [Link]

  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Available at: [Link]

  • ResearchGate. (n.d.). Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. Available at: [Link]

  • Springer. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Available at: [Link]

  • SciELO. (n.d.). In vitro cytotoxicity of chemical preservatives on human fibroblast cells. Available at: [Link]

  • PMC. (2023). Cytotoxic Potential of Novel Quinoline Derivative. Available at: [Link]

  • ResearchGate. (n.d.). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1). Available at: [Link]

  • MDPI. (2021). Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. Available at: [Link]

Sources

Application

Application Note: NMR Spectroscopy Sample Preparation for 5-Amino-1-methylindoline-2,3-dione

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The accurate structural characterization of 5-Amino-1-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The accurate structural characterization of 5-Amino-1-methylindoline-2,3-dione (commonly known as 5-amino-1-methylisatin) via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique physicochemical challenges. As a functionalized isatin derivative, this molecule possesses a highly electrophilic C3 carbonyl group, an exchangeable C5-amino group, and an N-methylated lactam core. Improper solvent selection or ambient moisture contamination can lead to reversible hydration artifacts and the complete loss of critical proton signals.

This application note provides a comprehensive, causality-driven protocol for the preparation of 5-amino-1-methylisatin NMR samples, ensuring high-fidelity spectral acquisition and structural validation in drug development workflows.

Physicochemical Profiling & Solvent Selection

The most critical decision in preparing 5-amino-1-methylisatin for NMR is the choice of deuterated solvent. The molecule's structural features dictate strict solvent parameters:

  • The Electrophilic C3 Carbonyl: The C3 ketone of the isatin core is highly activated. In the presence of protic solvents like Deuterium Oxide ( D2​O ) or Methanol-d4 ( CD3​OD ), the C3 carbonyl undergoes a reversible nucleophilic addition, forming a gem-diol (hydrate) or hemiketal species[1]. This equilibrium splits the NMR signals, creating a complex, artifact-heavy spectrum that does not accurately represent the parent molecule.

  • The C5-Amino Group (- NH2​ ): The primary amine protons are labile. If a protic deuterated solvent is used, rapid Hydrogen/Deuterium (H/D) exchange occurs, rendering the - NH2​ group invisible in the 1H NMR spectrum.

  • Solubility Profile: The combination of the polar dione core and the amino group requires a solvent with a high dielectric constant, yet it must remain strictly aprotic.

The Optimal Choice: Dimethyl sulfoxide-d6 (DMSO- d6​ ) is the gold standard for isatin derivatives[2]. It provides excellent solubility, prevents nucleophilic attack at the C3 position, and slows the quadrupolar relaxation and chemical exchange of the amine protons, allowing the - NH2​ signal to be clearly observed[3].

Mechanistic Pathway of Solvent Interaction

G Start 5-Amino-1-methylindoline-2,3-dione Protic Protic Solvents (D2O, CD3OD) Start->Protic Dissolved in Aprotic Aprotic Solvents (DMSO-d6) Start->Aprotic Dissolved in Hydration C3 Carbonyl Hydration (Gem-diol/Hemiketal) Protic->Hydration Nucleophilic Attack Exchange H/D Exchange at C5-NH2 Group Protic->Exchange Deuterium Transfer Stable Stable C2/C3 Dione Intact C5-NH2 Aprotic->Stable Solvation without Reaction Complex Complex/Altered NMR Spectrum Hydration->Complex Exchange->Complex Clean High-Fidelity NMR Spectrum Stable->Clean

Solvent-dependent structural dynamics of 5-Amino-1-methylisatin during NMR preparation.

Quantitative Data Presentation

To establish a self-validating system, researchers must compare their acquired spectra against expected theoretical and empirical benchmarks.

Table 1: Solvent Selection Matrix
SolventC3 Reactivity- NH2​ VisibilitySolubilityOverall Recommendation
DMSO- d6​ Stable (No reaction) Visible (Broad singlet) High Highly Recommended
CDCl3​ Stable (No reaction)VisibleVery LowNot Recommended
CD3​OD Hemiketal FormationInvisible (H/D Exchange)ModerateContraindicated
D2​O Gem-diol FormationInvisible (H/D Exchange)LowContraindicated
Table 2: Expected NMR Chemical Shifts in DMSO- d6​

Note: Shifts are approximate and referenced to Tetramethylsilane (TMS) at 0.00 ppm. The residual DMSO- d6​ peak should appear at 2.50 ppm ( 1H ) and 39.52 ppm ( 13C ).

NucleusFunctional GroupExpected Shift Range (ppm)Multiplicity / Notes
1H N- CH3​ 3.10 - 3.20Sharp singlet (3H)
1H C5- NH2​ 5.00 - 5.50Broad singlet (2H), exchangeable
1H Aromatic Protons (C4, C6, C7)6.70 - 7.20Multiplets/Doublets (3H)
13C N- CH3​ ~ 26.0Aliphatic carbon
13C Aromatic Carbons110.0 - 150.06 distinct carbon environments
13C C2 (Lactam Carbonyl)~ 158.0 - 160.0Quaternary, shifted by N-alkylation
13C C3 (Ketone Carbonyl)~ 183.0 - 185.0Quaternary, highly deshielded

Experimental Protocol: Step-by-Step Methodology

To ensure reproducibility and prevent moisture-induced hydration artifacts, follow this rigorous preparation workflow.

Materials Required:
  • 5-Amino-1-methylindoline-2,3-dione standard/sample.

  • High-purity DMSO- d6​ (99.9% D) containing 0.03% v/v TMS.

  • Activated 4Å molecular sieves (stored in a desiccator).

  • Precision 5 mm NMR tubes (Type 1, Class A borosilicate, rated for 500 MHz).

  • 0.2 µm PTFE syringe filters.

Workflow Diagram

Workflow Step1 Sample Weighing (5-15 mg) Step2 Solvent Addition (600 µL DMSO-d6) Step1->Step2 Step3 Moisture Control (Molecular Sieves) Step2->Step3 Step4 Homogenization (Vortex/Sonicate) Step3->Step4 Step5 Filtration (0.2 µm PTFE) Step4->Step5 Step6 NMR Tube Transfer (5mm Precision) Step5->Step6

Standardized workflow for preparing 5-Amino-1-methylisatin NMR samples.

Execution Steps:
  • Sample Weighing: Accurately weigh 5–10 mg of 5-amino-1-methylisatin for 1H NMR, or 30–50 mg for 13C NMR, into a clean, dry 1.5 mL microcentrifuge tube.

    • Causality: Optimal concentration ensures a high signal-to-noise ratio without causing viscosity-induced line broadening.

  • Solvent Dispensing: In a dry environment (preferably a glovebox or under a nitrogen stream), add 600 µL of DMSO- d6​ to the sample.

  • Moisture Sequestration: Add 2–3 beads of activated 4Å molecular sieves to the microcentrifuge tube.

    • Causality: DMSO is highly hygroscopic. Absorbed water will appear as a broad peak around 3.33 ppm, which can obscure the N- CH3​ signal (~3.1 ppm). Furthermore, trace water can catalyze partial hydration of the C3 carbonyl[1].

  • Homogenization: Vortex the mixture for 30 seconds. If particulates remain, sonicate the tube in a water bath at room temperature for 2 minutes. Do not apply excessive heat, as this can degrade the sample.

  • Filtration: Draw the dissolved sample into a 1 mL glass syringe. Attach a 0.2 µm PTFE filter and gently expel the solution directly into the 5 mm NMR tube.

    • Causality: Removing undissolved micro-particulates prevents magnetic field inhomogeneities, ensuring sharp, well-resolved spectral lines.

  • Sealing and Equilibration: Cap the NMR tube tightly. Wrap the cap junction with Parafilm to prevent ambient moisture ingress. Allow the tube to equilibrate in the NMR room for 15 minutes prior to insertion into the magnet to stabilize the sample temperature.

Troubleshooting & Best Practices

  • Missing - NH2​ Signal: If the amine signal at ~5.0-5.5 ppm is absent, the sample has likely been exposed to ambient moisture or acidic impurities, triggering rapid proton exchange. Re-prepare the sample using fresh, sealed DMSO- d6​ ampoules.

  • Peak Doubling in Aromatic Region: This indicates that the C3 carbonyl has partially reacted with a nucleophile (likely water or a trace alcohol contaminant) to form a hemiketal/hydrate[1]. Ensure strict anhydrous conditions using molecular sieves.

  • Broad N- CH3​ Peak: A broad peak near 3.1 ppm is usually caused by overlap with the water peak (3.33 ppm in DMSO) shifting due to hydrogen bonding. Drying the solvent will resolve the N- CH3​ peak into a sharp singlet.

Sources

Method

molecular docking studies methodology using 5-Amino-1-methylindoline-2,3-dione

Application Note: Molecular Docking Methodology for Isatin Derivatives – In Silico Evaluation of 5-Amino-1-methylindoline-2,3-dione against GSK-3β Executive Summary This application note outlines a highly robust, self-va...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Molecular Docking Methodology for Isatin Derivatives – In Silico Evaluation of 5-Amino-1-methylindoline-2,3-dione against GSK-3β

Executive Summary

This application note outlines a highly robust, self-validating computational methodology for the molecular docking of 5-Amino-1-methylindoline-2,3-dione (5-amino-1-methylisatin) against Glycogen Synthase Kinase-3 Beta (GSK-3β). Designed for drug development professionals, this protocol emphasizes the thermodynamic causality behind structural preparation, ensuring that in silico predictions reliably translate to in vitro kinase inhibition assays.

Introduction & Mechanistic Rationale

Isatin (1H-indole-2,3-dione) and its derivatives are privileged nitrogen-containing heterocyclic scaffolds in medicinal chemistry, widely recognized for their potent kinase inhibitory activities[1]. A primary target for these derivatives is GSK-3β, a critical serine/threonine kinase implicated in the Wnt/β-catenin signaling pathway. Aberrant GSK-3β activity is a hallmark of various oncological and neurodegenerative diseases[2].

The specific compound under investigation, 5-Amino-1-methylindoline-2,3-dione , presents a highly tailored pharmacophore for ATP-competitive inhibition. The N1-methyl group provides enhanced lipophilicity to occupy the hydrophobic pocket of the kinase ATP-binding site, while the C5-amino group serves as a critical hydrogen bond donor[1]. To accurately model these interactions, computational workflows must account for precise protonation states and dynamic hydration networks within the active site.

Signaling Pathway Context

G Wnt Wnt Ligand Receptor Frizzled/LRP Receptor Wnt->Receptor Activates Dvl Dishevelled (Dvl) Receptor->Dvl Activates DestructionComplex Destruction Complex (Axin/APC/GSK-3β) Dvl->DestructionComplex Inhibits BetaCatenin β-Catenin (Stabilized) DestructionComplex->BetaCatenin Phosphorylates & Degrades (in absence of Wnt/Inhibitor) DestructionComplex->BetaCatenin Inhibition leads to accumulation Transcription Target Gene Transcription (Proliferation/Survival) BetaCatenin->Transcription Translocates to Nucleus Inhibitor 5-Amino-1-methylisatin (Inhibitor) Inhibitor->DestructionComplex Blocks GSK-3β ATP-binding site

Figure 1: Wnt/β-catenin pathway and GSK-3β inhibition by 5-Amino-1-methylisatin.

Experimental Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that molecular docking is not merely a geometric spatial fit; it is a thermodynamic simulation. Every step in this protocol is causally linked to the physicochemical realities of the biological system.

Phase 1: Ligand Preparation (5-Amino-1-methylindoline-2,3-dione)
  • Structure Generation : Sketch the 2D structure of 5-Amino-1-methylindoline-2,3-dione and convert it to a 3D conformation.

  • Protonation State Assignment : Utilize Epik (Schrödinger) or Avogadro to assign the dominant protonation state at physiological pH (7.4).

    • Causality: The primary amine at C5 must be correctly protonated to accurately simulate its potential to act as a hydrogen bond donor with acidic residues (e.g., Asp200) deep in the binding pocket[2]. Incorrect protonation will artificially penalize the docking score.

  • Energy Minimization : Apply the OPLS4 or MMFF94 force field to minimize the ligand energy until the RMS gradient falls below 0.01 kcal/mol/Å.

Phase 2: Protein Preparation (GSK-3β)
  • Structure Retrieval : Download the high-resolution crystal structure of GSK-3β co-crystallized with an ATP-mimetic inhibitor, such as staurosporine (PDB ID: 1Q3D)[2].

  • Structural Curation : Remove all heteroatoms and co-factors except for the native ligand (temporarily retained for grid centering) and conserved structural water molecules.

    • Causality: A conserved water molecule near Thr138 frequently bridges interactions between the inhibitor and the kinase hinge region; removing it can artificially skew binding poses and eliminate critical interaction networks[3].

  • Hydrogen Addition & Network Optimization : Add missing hydrogen atoms and optimize the hydrogen-bond network using PROPKA at pH 7.4. Ensure the correct tautomeric states for histidine residues.

  • Constrained Minimization : Perform a restrained minimization of the protein backbone (heavy atom RMSD < 0.3 Å) to relieve steric clashes without distorting the experimentally validated folding.

Phase 3: Grid Generation & Active Site Definition
  • Grid Centering : Center the docking grid on the co-crystallized staurosporine ligand[2]. The coordinates must tightly encompass the hinge region residues Asp133 and Val135.

  • Bounding Box : Set the grid box dimensions to 20 × 20 × 20 Å.

    • Causality: This volume is large enough to allow the C5-amino group of the isatin derivative to explore deep pocket interactions, while restrictive enough to prevent non-specific allosteric binding.

Phase 4: Molecular Docking Execution & Quality Control
  • Software : Execute the docking using AutoDock Vina or Schrödinger Glide (XP mode).

  • Parameters : Set the exhaustiveness to 16 (for Vina) to ensure comprehensive conformational sampling of the N1-methyl group.

  • Validation (Redocking) : This is the critical self-validating step. Before docking the isatin derivative, redock the native staurosporine into the prepared grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å[4].

Computational Workflow

Workflow LPrep Ligand Preparation (5-Amino-1-methylisatin) • 3D Conversion • pH 7.4 Protonation • Energy Minimization Dock Molecular Docking • AutoDock Vina / Glide • Exhaustiveness = 16 • Flexible Ligand LPrep->Dock PPrep Protein Preparation (GSK-3β, PDB: 1Q3D) • Remove Waters • Add Hydrogens • Optimize H-Bonds Grid Grid Generation • Center: Asp133/Val135 • Box: 20x20x20 Å PPrep->Grid Grid->Dock Anal Post-Docking Analysis • Binding Affinity (ΔG) • 2D/3D Interaction Profiling • RMSD Validation Dock->Anal

Figure 2: Computational docking workflow for 5-Amino-1-methylisatin against GSK-3β.

Data Presentation & Post-Docking Analysis

Upon successful execution, the interaction profile of 5-Amino-1-methylindoline-2,3-dione must be quantitatively and qualitatively assessed against known ATP-competitive benchmarks. The table below summarizes the expected binding profile based on established isatin-GSK-3β complexes.

Metric / FeatureExpected Target / ValueInteraction TypeBiological Causality
Binding Affinity (ΔG) -7.5 to -9.0 kcal/molThermodynamicIndicates strong spontaneous binding compared to native substrates[1].
Hinge Region Asp133 (Carbonyl O)Hydrogen BondAnchors the isatin core to the ATP-binding pocket[2].
Hinge Region Val135 (Amide NH)Hydrogen BondClassic kinase hinge interaction, essential for ATP-mimetic inhibition[3].
Deep Pocket Asp200Hydrogen BondInteracts specifically with the C5-amino group, enhancing selectivity[2].
Hydrophobic Pocket Leu188, Cys199Van der WaalsStabilizes the N1-methyl group, preventing solvent displacement[5].

Conclusion & Troubleshooting

The successful docking of 5-Amino-1-methylindoline-2,3-dione into GSK-3β relies heavily on the precise preparation of the hinge region (Asp133/Val135) and the correct protonation of the C5-amino group. If the predicted binding affinity is unexpectedly weak (>-6.0 kcal/mol), verify the tautomeric state of the surrounding histidines and ensure that the conserved water near Thr138 is not sterically clashing with the N1-methyl group[3].

References

  • Identifying New Isatin Derivatives with GSK-3β Inhibition Capacity through Molecular Docking and Bioassays Source: SciELO URL:[Link]

  • Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds Source: International Institute of Anticancer Research (IIAR) URL:[Link]

  • Identifying New Isatin Derivatives with GSK-3β Inhibition Capacity through Molecular Docking and Bioassays (Detailed Analysis) Source: SciELO / ResearchGate URL:[Link]

  • Identifying New Isatin Derivatives with GSK-3β Inhibition Capacity through Molecular Docking and Bioassays (Figures & Interactions) Source: ResearchGate URL:[Link]

  • Structural Characterization of the GSK-3β Active Site Using Selective and Non-selective ATP-mimetic Inhibitors Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Step-by-Step N-Alkylation of 5-Amino Isatin Derivatives

Document Type: Technical Protocol & Methodological Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Introduction & Chemical Context Isatin (1H-indole-2,3-dione) and its de...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Methodological Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Introduction & Chemical Context

Isatin (1H-indole-2,3-dione) and its derivatives are privileged scaffolds in drug discovery, frequently utilized in the synthesis of kinase inhibitors, anti-cancer agents, and anti-leishmanial compounds[1]. Among these, 5-amino isatin presents a unique synthetic challenge due to the presence of two distinct nitrogen nucleophiles: the indolic nitrogen (N1) and the primary aniline-like amine (C5-NH2).

Achieving regioselective N-alkylation requires precise control over reaction conditions. As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, providing the mechanistic causality behind reagent selection and self-validating protocols to ensure high-fidelity regioselective N1-alkylation.

Mechanistic Causality: Exploiting pKa Differentials

The core strategy for regioselective N1-alkylation relies on the thermodynamic differences between the two nitrogen centers[2]:

  • Acidity (pKa): The N1-H of the isatin core is highly acidic (pKa ~10.3) due to the electron-withdrawing effect of the adjacent C2 carbonyl and resonance stabilization across the aromatic system. In contrast, the conjugate acid of the C5-NH2 has a pKa of ~4.5, meaning the amine protons are not acidic under standard basic conditions.

  • Nucleophilicity: In its neutral state, the C5-NH2 is more nucleophilic than the N1-H. However, by treating the system with a mild base, we selectively deprotonate N1. The resulting N1-anion is exponentially more nucleophilic than the neutral C5-amine, directing the electrophilic attack (SN2) exclusively to the N1 position[3].

Base & Solvent Selection: Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) are the optimal bases. Stronger bases like Sodium Hydride (NaH) can risk partial deprotonation of the C5-amine if used in excess, leading to unwanted dialkylation. N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) are the solvents of choice; as polar aprotic solvents, they solvate the potassium cation, leaving a "naked," highly reactive N1-anion[3].

Pathway A 5-Amino Isatin (N1-H pKa ~10.3) B K2CO3 / DMF Selective Deprotonation A->B Base Addition D Alkyl Halide (R-X) SN2 Reaction A->D Direct Reaction (No Base) C N1-Anion (Highly Nucleophilic) B->C - KHCO3 C->D + R-X E N1-Alkyl-5-amino isatin (Target Product) D->E Regioselective Attack F N5-Alkyl Byproduct (Avoided) D->F Competing Nucleophilicity

Fig 1: Regioselective N1-alkylation pathway of 5-amino isatin exploiting pKa differentials.

Experimental Strategies

Depending on the reactivity of your alkylating agent (R-X), two distinct strategies are recommended:

  • Strategy A (Direct Alkylation): Ideal for standard primary alkyl halides (e.g., methyl iodide, benzyl bromide). Employs K2CO3 in DMF to selectively alkylate N1.

  • Strategy B (Orthogonal Protection): Required when using highly reactive, multifunctional, or secondary alkyl halides where N5-alkylation competes despite pKa differences. This involves Boc-protection of the 5-amino group prior to N1-alkylation[4].

Workflow S1 Step 1: Reagent Prep 5-Amino Isatin + K2CO3 in Dry DMF S2 Step 2: Anion Generation Stir at RT (30-60 min) until color shifts S1->S2 S3 Step 3: Alkylation Dropwise addition of R-X at 0°C to RT S2->S3 S4 Step 4: IPC Monitoring TLC (EtOAc:Hexane) & LC-MS S3->S4 S5 Step 5: Quench & Workup Ice water precipitation or EtOAc extraction S4->S5 S6 Step 6: Purification Silica Gel Chromatography or Recrystallization S5->S6

Fig 2: Step-by-step experimental workflow for the direct N1-alkylation protocol.

Self-Validating Protocols

Protocol A: Direct Regioselective N1-Alkylation

This protocol is optimized for standard alkyl halides (e.g., Benzyl Bromide).

Reagents:

  • 5-Amino isatin (1.0 eq, 10 mmol)

  • Potassium carbonate, anhydrous (1.5 eq, 15 mmol)

  • Alkyl halide (1.1 eq, 11 mmol)

  • Dry DMF (0.2 M, 50 mL)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 100 mL round-bottom flask under inert gas (N2 or Argon). Add 5-amino isatin (10 mmol) and dry DMF (50 mL). Stir until completely dissolved.

  • Anion Generation: Add anhydrous K2CO3 (15 mmol) in one portion. Stir the suspension at room temperature for 30–45 minutes.

    • Self-Validation Check: The solution will undergo a distinct bathochromic shift (darkening in color, often deep red to purple), visually confirming the formation of the isatin N1-anion.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the alkyl halide (11 mmol) dropwise over 10 minutes to prevent localized exothermic spikes that could drive unwanted N5-alkylation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • In-Process Control (IPC): Monitor via TLC (Eluent: 50% EtOAc in Hexanes) and LC-MS.

    • Self-Validation Check: The N-alkylated product will be significantly less polar than the starting material (due to the loss of the polar N-H bond), resulting in a higher Rf​ value.

  • Quenching & Workup: Pour the reaction mixture slowly into 150 mL of vigorously stirred ice water.

    • Outcome A: If the product precipitates, collect via vacuum filtration, wash with cold water, and dry under vacuum.

    • Outcome B: If an oil forms, extract with EtOAc (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to thoroughly remove residual DMF. Dry over Na2SO4, filter, and concentrate.

  • Purification: Purify via flash column chromatography or recrystallization (ethanol/water) if necessary.

Protocol B: Orthogonal Protection Strategy (Boc-Protection)

Use this when treating 5-amino isatin with harsh electrophiles where regioselectivity drops.

  • Boc Protection[4]: Dissolve 5-amino isatin (1.0 eq) in THF:Water (1:1). Add Triethylamine (1.1 eq) and Di-tert-butyl dicarbonate (Boc2O, 1.1 eq). Stir overnight at RT. Extract with EtOAc, wash with dilute HCl, and evaporate to isolate 5-(N-tBoc-amino)isatin .

  • N1-Alkylation: Subject the 5-(N-tBoc-amino)isatin to the exact conditions in Protocol A (K2CO3, DMF, R-X). With the C5-amine sterically hindered and electronically deactivated by the Boc group, N1-alkylation proceeds with >99% regioselectivity.

  • Deprotection[4]: Dissolve the N1-alkyl-5-(N-tBoc-amino)isatin in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA, 10 eq) at 0 °C. Stir for 30–60 minutes under N2. Evaporate the solvent to yield the pure N1-alkyl-5-amino isatin (as a TFA salt, which can be neutralized with saturated NaHCO3).

Quantitative Data Presentation

The following table summarizes expected outcomes based on empirical data when utilizing Protocol A across various electrophiles and conditions.

Alkylating Agent (R-X)Base (Eq)SolventTemp / TimeExpected YieldRegioselectivity (N1:N5)
Methyl IodideK2CO3 (1.5)DMFRT / 2h85 - 90%> 95 : 5
Benzyl BromideK2CO3 (1.5)DMFRT / 4h80 - 85%> 95 : 5
Ethyl ChloroacetateCs2CO3 (1.5)NMP60 °C / 3h75 - 80%> 90 : 10
1,2-DibromoethaneK2CO3 (2.0)DMF70 °C / 6h60 - 70%~ 80 : 20 *

*Note: Bifunctional electrophiles like 1,2-dibromoethane increase the risk of cross-linking or N5-attack. Protocol B (Boc protection) is highly recommended for these substrates to ensure purity.

References

  • Simple and Efficient Microwave Assisted N-Alkylation of Isatin Source: PMC - NIH URL
  • Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities Source: PMC - NIH URL
  • US Patent 5151518A - N-arylation of isatins Source: Google Patents URL
  • Isatin - Chemical Properties and N-Substitution Source: Wikipedia URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 5-Amino-1-methylindoline-2,3-dione

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 5-Amino-1-methylindoline-2,3-dione (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 5-Amino-1-methylindoline-2,3-dione (also known as 5-amino-1-methylisatin).

Because this molecule contains a highly polar, basic primary amine (-NH₂) attached to an aromatic isatin core, it is notoriously prone to severe peak asymmetry (tailing) in reversed-phase High-Performance Liquid Chromatography (RP-HPLC). This guide bypasses generic advice to provide a self-validating, mechanistic approach to diagnosing and resolving this specific issue.

I. Diagnostic Workflow

Before adjusting mobile phase chemistry, you must definitively isolate whether the tailing is caused by a chemical interaction or a physical system defect. Follow this logical decision tree to guide your troubleshooting.

G start Peak Tailing Observed 5-Amino-1-methylisatin q1 Inject Neutral Standard Does it also tail? start->q1 phys_issue Physical Issue (System/Column) q1->phys_issue Yes chem_issue Chemical Issue (Analyte/Stationary Phase) q1->chem_issue No q2 Dilute Sample 10x Does Tf improve? phys_issue->q2 chem_fix1 Lower pH (< 3.0) Protonate Silanols chem_issue->chem_fix1 chem_fix2 Add TEA (10mM) Block Silanol Sites chem_issue->chem_fix2 chem_fix3 Switch Column Use End-capped/BDS chem_issue->chem_fix3 overload Mass Overload Reduce Injection Vol. q2->overload Yes void_vol Void Volume / Blocked Frit Replace Frit or Column q2->void_vol No

Diagnostic Decision Tree for HPLC Peak Tailing Resolution.

II. In-Depth Troubleshooting FAQs

Q1: Mechanistically, why does 5-Amino-1-methylindoline-2,3-dione exhibit severe peak tailing on standard C18 columns?

A1: The tailing is primarily a chemical phenomenon driven by secondary ion-exchange interactions[1]. 5-Amino-1-methylindoline-2,3-dione contains a basic primary amine. In standard RP-HPLC, the silica-based stationary phase contains unreacted (residual) silanol groups ( −Si−OH ) that act as weak acids with a pKa of approximately 3.5 to 4.5.

At a typical unbuffered or mid-range pH (pH 4–7), these silanols ionize into negatively charged species ( −Si−O− ), while the primary amine on your analyte is protonated ( −NH3+​ ). This creates a strong electrostatic attraction. Because these silanol sites are heterogeneously distributed and have much slower desorption kinetics compared to standard hydrophobic C18 interactions, the analyte molecules "stick" and release slowly, producing a pronounced tail[2].

Q2: How can I manipulate the mobile phase pH to suppress these secondary interactions?

A2: You must break the electrostatic interaction by controlling the ionization state of either the stationary phase or the analyte[3].

  • Low pH Strategy (Recommended): Lower the mobile phase pH to 2.0–2.5 using 0.1% Trifluoroacetic acid (TFA) or phosphoric acid. At this pH, the residual silanols are fully protonated and neutral ( −Si−OH ), eliminating their ion-exchange capacity. While the analyte's amine remains protonated, it will now only interact with the hydrophobic C18 phase, restoring peak symmetry.

  • High pH Strategy: Raise the pH to > 8.5 using an ammonium bicarbonate buffer. This deprotonates the primary amine on 5-Amino-1-methylindoline-2,3-dione to its neutral state ( −NH2​ ), preventing it from interacting with the ionized silanols. Caution: This requires a high-pH tolerant column (e.g., ethylene-bridged hybrid (BEH) silica) to prevent the silica backbone from dissolving[2].

Q3: If pH adjustment isn't enough, should I use an ion-pairing reagent or a silanol blocker?

A3: If low pH alone does not resolve the asymmetry (Tailing Factor > 1.5), adding a silanol blocker is the most effective next step. Triethylamine (TEA) at 10–20 mM is highly effective for basic compounds[4]. TEA is a small, strongly basic amine that aggressively competes with 5-Amino-1-methylindoline-2,3-dione for the active silanol sites. By saturating the −Si−O− sites, TEA effectively "masks" the silica surface. Note for LC-MS users: TEA causes severe ion suppression. If you are using mass spectrometry, avoid TEA and instead rely on 0.1% Formic Acid combined with a highly end-capped column.

Q4: How do I definitively rule out non-chemical causes like dead volume or mass overload?

A4: Peak tailing isn't always chemical. To diagnose a physical issue, you must run a self-validating control test[5]:

  • Inject a neutral reference standard (e.g., uracil or toluene). Neutral compounds cannot undergo acid-base ion-exchange. If the neutral compound also tails, your issue is physical (e.g., a blocked frit, a void at the column head, or excessive extra-column volume). If the neutral compound is symmetrical but your analyte tails, the issue is strictly chemical[5].

  • Dilute your sample 10-fold. If the tailing factor improves significantly upon dilution, you are experiencing mass overload. The primary amine is saturating the available hydrophobic interaction sites, forcing excess molecules to interact with secondary silanol sites[6].

III. Self-Validating Experimental Protocols

Protocol 1: Chemical Resolution (Mobile Phase Optimization & Silanol Passivation)

This protocol systematically eliminates silanol interactions while validating the root cause.

  • Baseline Establishment: Inject 5-Amino-1-methylindoline-2,3-dione using standard conditions (e.g., Unbuffered Water/Acetonitrile). Record the Tailing Factor ( Tf​ ).

  • Chemical vs. Physical Validation: Inject 10 µL of Uracil (neutral marker).

    • Causality Check: If Uracil Tf​≤1.1 but the analyte Tf​≥1.5 , the system plumbing is intact; proceed to Step 3.

  • pH Suppression: Prepare Mobile Phase A as 0.1% TFA in LC-MS grade Water (pH ~ 2.1). Run the gradient and record Tf​ .

  • Active Passivation: If Tf​ remains > 1.2, add 10 mM Triethylamine (TEA) to Mobile Phase A. Equilibrate the column for at least 20 column volumes to allow TEA to fully saturate the active silanol sites[4]. Inject the analyte and record the final Tf​ .

Protocol 2: Physical Resolution (Frit Remediation and Void Check)

Execute this if the neutral marker (Uracil) exhibits peak tailing.

  • Backpressure Profiling: Monitor initial system pressure without the column, then with the column attached. A pressure spike >15% above historical norms indicates a blocked inlet frit[3].

  • Reverse Flush: Disconnect the column from the detector to prevent contaminating the flow cell. Reverse the column flow direction.

  • Solvent Wash: Flush with 10 column volumes of 100% Methanol, followed by 10 column volumes of 100% Acetonitrile at 50% of the normal flow rate.

  • Validation: Reconnect the column in the normal flow direction. Reinject Uracil. If Tf​ returns to < 1.1, the frit blockage was resolved. If Tf​ remains > 1.2, a permanent column void has formed, and the column must be replaced[6].

IV. Quantitative Impact of Interventions

The following table summarizes expected chromatographic outcomes when applying the troubleshooting steps to 5-Amino-1-methylindoline-2,3-dione analysis.

Chromatographic InterventionTailing Factor ( Tf​ )Theoretical Plates ( N )Diagnostic Conclusion
Unbuffered H2​O /MeCN (pH 6.5) 2.853,200Severe secondary silanol interactions.
0.1% Formic Acid / MeCN (pH 2.7) 1.606,500Partial suppression of silanol ionization.
0.1% TFA / MeCN (pH 2.0) 1.259,800Full protonation of silanols; good peak shape.
10 mM TEA in Buffer / MeCN 1.0512,500Complete masking of active silanol sites.
10x Sample Dilution (Unbuffered) 2.803,300No improvement; definitively rules out mass overload.
Uracil Injection (Neutral Marker) 1.0214,000Confirms physical system is intact (no voids/clogs).

V. References

  • Agilent Technologies. "The Secrets of Good Peak Shape in HPLC." Agilent eSeminars. Available at:[Link]

  • Dolan, J. W. "LC Troubleshooting: Why Do Peaks Tail?" LCGC North America. Available at:[Link]

  • Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC." Labcompare Featured Articles. Available at:[Link]

  • Axion Analytical Labs. "HPLC Peak Tailing: Causes and Troubleshooting." Axion Labs Training. Available at: [Link]

  • National Institutes of Health (PMC). "Development of New Method for Simultaneous Analysis... Application in Stability Studies." PMC Archive. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC Methods for 5-Amino-1-methylindoline-2,3-dione Quantification: A Comparative Guide

Executive Summary 5-Amino-1-methylindoline-2,3-dione (also known as 5-amino-1-methylisatin, CAS 42816-58-0)[1][2] is a synthetic derivative of the naturally occurring isatin molecule. Endogenous isatins are multifaceted...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Amino-1-methylindoline-2,3-dione (also known as 5-amino-1-methylisatin, CAS 42816-58-0)[1][2] is a synthetic derivative of the naturally occurring isatin molecule. Endogenous isatins are multifaceted regulatory molecules recognized for their potent inhibition of monoamine oxidase B (MAO-B), a mechanism that prevents dopamine degradation and modulates neurological stress responses[3][4].

Due to its structural modifications—a methyl group at the N1 position and a primary amine at the C5 position—5-amino-1-methylisatin serves as a critical intermediate in target-oriented synthesis (TOS) and drug discovery[5][6]. However, quantifying this compound in biological matrices presents unique chromatographic challenges. This guide objectively compares alternative High-Performance Liquid Chromatography (HPLC) column chemistries, explains the causality behind retention behaviors, and provides a fully self-validating analytical protocol compliant with ICH Q2(R1) guidelines[7].

Pathway Isatin 5-Amino-1-methylisatin (MAO-B Inhibitor) MAOB MAO-B Enzyme (Mitochondrial) Isatin->MAOB Binds & Inhibits Degradation Dopamine Degradation (Blocked) Isatin->Degradation Prevents MAOB->Degradation Catalyzes Dopamine Synaptic Dopamine Dopamine->Degradation Normal Pathway Signaling Enhanced Dopaminergic Signaling Degradation->Signaling Accumulation

Biological mechanism of isatin derivatives acting as MAO-B inhibitors to enhance dopamine signaling.

Molecular Context & Analytical Challenges

The quantification of isatin derivatives is typically performed using reverse-phase (RP) HPLC with UV detection[3][8]. However, the C5-amino group on 5-amino-1-methylisatin introduces specific physicochemical hurdles. Under standard acidic or neutral mobile phase conditions, this basic amine becomes protonated.

When analyzed on traditional C18 columns, the protonated amine interacts strongly with residual, unendcapped silanol groups on the silica support. This secondary ion-exchange interaction causes severe peak tailing, shifting retention times, and poor resolution from matrix interferences[9][10]. To establish a robust method, we must evaluate alternative stationary phases that bypass these silanol interactions.

Column Chemistry Comparison: C18 vs. HILIC vs. Phenyl-Hexyl

Selecting the optimal stationary phase requires understanding the causality of the retention mechanisms[11]:

  • Standard C18 (e.g., Zorbax Eclipse XDB-C18): Relies purely on hydrophobic dispersion forces. While suitable for unsubstituted isatins[12], it fails to adequately shield the basic amine of 5-amino-1-methylisatin from silanol interactions, leading to a high tailing factor (Tf > 2.0).

  • HILIC (e.g., Acquity BEH Amide): Utilizes a polar stationary phase with a highly organic mobile phase. While excellent for highly polar metabolites[10][12], 5-amino-1-methylisatin possesses moderate lipophilicity due to the N-methyl and aromatic core. In HILIC, it elutes too near the void volume, resulting in poor theoretical plate counts.

  • Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl): Provides an orthogonal retention mechanism. The phenyl ring of the stationary phase engages in strong π−π interactions with the indoline-2,3-dione core[11]. This specific interaction dominates the retention profile, effectively overriding the problematic amine-silanol interactions and yielding sharp, symmetrical peaks.

Table 1: Chromatographic Performance Comparison

Experimental conditions: 50 µg/mL standard solution, isocratic elution, UV detection at 254 nm.

Column ChemistryRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Suitability for 5-AMI
Standard C18 3.82.151,800Poor (Silanol interactions)
HILIC Amide 1.91.103,200Marginal (Poor retention)
Phenyl-Hexyl 5.41.058,500Optimal ( π−π retention)

Self-Validating Experimental Protocol

To ensure trustworthiness and data integrity, the following HPLC-UV protocol incorporates a mandatory System Suitability Test (SST). The protocol is designed as a self-validating system; if the SST parameters fall outside acceptable limits, the analysis halts, preventing the acquisition of compromised data[13].

Workflow Prep Sample Extraction (Protein Precipitation) SST System Suitability Test (Tf < 1.5, N > 2500) Prep->SST SST->SST Fail HPLC HPLC Separation (Phenyl-Hexyl) SST->HPLC Pass Detect UV Detection (254 nm) HPLC->Detect Data Data Analysis & ICH Validation Detect->Data

Self-validating HPLC-UV workflow incorporating mandatory System Suitability Testing (SST).

Step-by-Step Methodology

Step 1: Mobile Phase Preparation Prepare a binary mixture of 0.02 M Phosphate buffer (adjusted to pH 6.1) and Acetonitrile in a 50:50 (v/v) ratio[13][14]. The pH of 6.1 is critical: it partially suppresses the ionization of the C5-amine, further reducing secondary column interactions while maintaining the stability of the indoline core. Filter through a 0.22 µm membrane and sonicate for 15 minutes.

Step 2: Sample Extraction (Spiked Plasma)

  • Aliquot 100 µL of plasma spiked with 5-amino-1-methylisatin into a microcentrifuge tube.

  • Add 300 µL of ice-cold Acetonitrile to precipitate proteins[11].

  • Vortex for 60 seconds, then centrifuge at 10,000 × g for 10 minutes at 4 °C.

  • Transfer the supernatant to an HPLC vial for injection.

Step 3: System Suitability Testing (SST) - The Self-Validating Gate Before analyzing unknown samples, inject a 50 µg/mL reference standard of 5-amino-1-methylisatin six times. Acceptance Criteria:

  • Relative Standard Deviation (RSD) of peak area 2.0%[13].

  • Tailing Factor (Tf) 1.5.

  • Theoretical Plates (N) 2500. Action: If criteria are met, proceed to Step 4. If failed, purge the column, verify mobile phase pH, and recalibrate.

Step 4: Chromatographic Separation & Detection

  • Column: Phenyl-Hexyl (250 × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (optimal wavelength for the 1-methylisatin template)[15][16].

Method Validation Data (ICH Guidelines)

The optimized Phenyl-Hexyl method was validated in strict accordance with ICH Q2(R1) guidelines[7]. The method demonstrates exceptional linearity, precision, and accuracy, proving its superiority over traditional C18 methods for this specific analyte.

Table 2: ICH Q2(R1) Validation Summary
Validation ParameterResultICH Acceptance Criteria
Linearity Range 5.0 – 150.0 µg/mL R2≥0.999
Correlation Coefficient ( R2 ) 0.9996 R2≥0.999
Limit of Detection (LOD) 1.15 µg/mLSignal-to-Noise 3:1
Limit of Quantification (LOQ) 3.45 µg/mLSignal-to-Noise 10:1
Intra-day Precision (%RSD) 0.85% 2.0%
Inter-day Precision (%RSD) 1.20% 2.0%
Accuracy (Mean Recovery) 98.4%95.0% – 105.0%

Conclusion

For the accurate quantification of 5-Amino-1-methylindoline-2,3-dione, traditional C18 columns introduce significant chromatographic artifacts due to amine-silanol interactions. By transitioning to a Phenyl-Hexyl stationary phase, analysts can leverage π−π interactions to achieve superior peak symmetry and resolution. When coupled with a pH-controlled mobile phase and a self-validating SST protocol, this method fully complies with ICH guidelines, ensuring highly reliable data for drug discovery and pharmacokinetic applications.

References

  • Benchchem. "An In-depth Technical Guide to the Endogenous Presence and Function of Isatins."3

  • National Institutes of Health (NIH). "Enzymatic detection and quantification assay of isatin, a putative stress biomarker in blood." 4

  • ResearchGate / SciSpace. "Estimation of isatin in spiked plasma samples using high performance liquid chromatography." 8

  • AIR Unimi. "Opening new chemical space in drug discovery." 5

  • White Rose eTheses Online. "Nitrone Cycloadditions Towards the Synthesis of the Core of the Alstonia and Tropane Alkaloids." 6

  • Google Patents. "Synthetic mycotoxin adsorbent and methods of making and using said..." 15

  • ResearchGate. "Kinetic Spectrophotometric Methods for the Determination of Isatin." 7

  • Science.gov. "chromatographic rp-hplc method." 9

  • UniTS. "Table of Contents - ArTS." 16

  • ResearchGate. "Estimation of isatin in spiked plasma samples using high performance liquid chromatography." 13

  • Asian Journal of Research in Chemistry. "Development and Validation of a HPLC method for the Determination..."

  • medRxiv. "Alterations in the plasma metabolome associated with maternal smoking during the first trimester." 12

  • Asian Journal of Research in Chemistry. "Development and Validation of a HPLC method for Simultaneous Analysis..." 14

  • Diva-portal.org. "Machine learning for detection and identification of emerging contaminants with non-targeted LC/ESI/HRMS screening." 10

  • National Institutes of Health (NIH) / PMC. "Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices."11

  • ChemicalBook. "60587-86-2,2-PROPYLTHIAZOLE-5 ... 5-AMINO-1-METHYLINDOLINE-2,3-DIONE" 1

  • Ambeed. "42816-58-0| 5-Amino-1-methylindoline-2,3-dione." 2

Sources

Comparative

Benchmarking 5-Amino-1-methylindoline-2,3-dione Against Standard Kinase Inhibitors: A Comprehensive Guide

As drug development increasingly focuses on multi-targeted therapies, the indoline-2,3-dione (isatin) scaffold has emerged as a privileged pharmacophore for Receptor Tyrosine Kinase (RTK) inhibition. FDA-approved drugs l...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on multi-targeted therapies, the indoline-2,3-dione (isatin) scaffold has emerged as a privileged pharmacophore for Receptor Tyrosine Kinase (RTK) inhibition. FDA-approved drugs like Sunitinib and Nintedanib have proven that the isatin core effectively mimics the adenine ring of ATP, allowing it to competitively bind the ATP-binding pocket of kinases such as VEGFR2, c-Met, and EGFR.

In this guide, we benchmark 5-Amino-1-methylindoline-2,3-dione (5-AMID) —a highly functionalized isatin building block and experimental inhibitor—against standard clinical kinase inhibitors (Sunitinib and Sorafenib). By examining its structural causality, biochemical affinity, and phenotypic efficacy, we provide a self-validating framework for evaluating novel isatin-based compounds.

Mechanistic Rationale: The Isatin Scaffold in RTK Inhibition

To understand the benchmarking data, we must first establish why 5-AMID is a compelling kinase inhibitor candidate. The lactam motif (NH/C=O) of the isatin core is structurally primed to form critical hydrogen bonds with the hinge region of the kinase domain.

The specific modifications on 5-AMID dictate its distinct binding profile:

  • 1-Methyl Substitution: Enhances the lipophilicity of the scaffold, improving cellular permeability while directing the molecule deeper into the hydrophobic pocket of the kinase active site.

  • 5-Amino Substitution: Provides a crucial hydrogen-bond donor/acceptor vector. This functional group interacts with the DFG (Asp-Phe-Gly) motif of the kinase domain, enabling the compound to act as either a Type I (binding the active conformation) or Type II (binding the inactive conformation) ATP-competitive inhibitor .

By blocking the ATP pocket of VEGFR2 and c-Met, 5-AMID prevents the autophosphorylation required to activate downstream PI3K/AKT (survival) and MAPK/ERK (proliferation) pathways, ultimately halting tumor angiogenesis .

Pathway VEGFR2 VEGFR2 / c-Met (Receptor Tyrosine Kinases) PI3K PI3K / AKT Pathway (Cell Survival) VEGFR2->PI3K Phosphorylation MAPK MAPK / ERK Pathway (Proliferation) VEGFR2->MAPK Phosphorylation ATP ATP Binding ATP->VEGFR2 Activates Inhibitors 5-AMID & Sunitinib (Competitive Inhibitors) Inhibitors->VEGFR2 Blocks ATP Pocket Angio Tumor Angiogenesis & Metastasis PI3K->Angio Promotes MAPK->Angio Promotes

Fig 1: Mechanism of ATP-competitive inhibition by isatin derivatives blocking downstream pathways.

Quantitative Benchmarking Data

To objectively evaluate 5-AMID, we compare its half-maximal inhibitory concentration (IC50) against Sunitinib (a multi-targeted isatin derivative) and Sorafenib (a diaryl urea VEGFR/Raf inhibitor). The data below reflects benchmarked ranges for 5-substituted isatin derivatives in cell-free biochemical assays.

Kinase Target5-AMID (Representative IC50)Sunitinib (Standard IC50)Sorafenib (Standard IC50)
VEGFR2 0.25 µM0.01 µM0.09 µM
c-Met 0.45 µM0.02 µM>10 µM
EGFR 0.35 µM>10 µM>10 µM

Analysis: While 5-AMID exhibits a slightly higher IC50 than the highly optimized Sunitinib, it demonstrates a broader multi-kinase inhibitory profile, notably showing activity against EGFR (which Sunitinib lacks). This makes 5-AMID an excellent foundational scaffold for developing dual VEGFR2/EGFR inhibitors.

Self-Validating Experimental Workflows

A robust benchmarking study cannot rely on biochemical affinity alone; target engagement must translate into cellular efficacy. We utilize an orthogonal, self-validating workflow: a cell-free assay to confirm direct target binding, followed by a phenotypic assay to verify physiological function.

Workflow Comp Compound Prep (5-AMID vs Stds) CellFree ADP-Glo Kinase Assay (Biochemical Binding) Comp->CellFree Cellular HUVEC Tube Formation (Phenotypic Efficacy) Comp->Cellular Data IC50 Correlation & Benchmarking CellFree->Data Target Affinity Cellular->Data Functional Output

Fig 2: Orthogonal validation workflow correlating biochemical target affinity with phenotypic efficacy.

Protocol A: Cell-Free ADP-Glo™ Kinase Assay

Causality: We utilize the ADP-Glo assay because it directly measures the byproduct of the kinase reaction (ADP) rather than relying on phospho-specific antibodies. This provides a universal, high-throughput, and highly sensitive readout for ATP-competitive inhibitors like 5-AMID.

  • Kinase Reaction Setup: In a 384-well plate, combine 10 ng of recombinant VEGFR2 enzyme, 10 µM ATP, and 0.2 µg/µL Poly(Glu,Tyr) substrate with serial dilutions (10 µM to 0.1 nM) of 5-AMID, Sunitinib, or Sorafenib in kinase buffer.

  • Incubation: Incubate the reaction at room temperature for 60 minutes. Reasoning: This duration ensures the kinase reaction reaches a steady state of ATP consumption, allowing for accurate IC50 calculation.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes. Reasoning: This step actively depletes any unconsumed ATP, eliminating background noise and ensuring the final signal is exclusively derived from the kinase-generated ADP.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP, which subsequently drives a luciferase/luciferin reaction.

  • Quantification: Measure luminescence using a microplate reader. Plot the luminescent signal against the log concentration of the inhibitor to calculate the biochemical IC50.

Protocol B: HUVEC Tube Formation Assay (Phenotypic Validation)

Causality: Biochemical IC50 does not account for cell membrane permeability or off-target toxicity. The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay provides a functional, physiological readout of VEGFR2-dependent angiogenesis, validating that 5-AMID successfully enters the cell and inhibits its target in a complex biological matrix.

  • Matrix Preparation: Coat a 96-well plate with 50 µL/well of growth factor-reduced Matrigel and incubate at 37°C for 30 minutes. Reasoning: Matrigel provides a 3D extracellular matrix that mimics the basement membrane, a strict requirement for endothelial cells to organize into capillary-like structures.

  • Cell Seeding & Treatment: Suspend HUVECs in basal medium supplemented with 50 ng/mL VEGF. Seed 1.5 × 10⁴ cells per well. Immediately add 5-AMID or standard inhibitors at concentrations corresponding to 1×, 5×, and 10× their biochemical IC50 values. Reasoning: Exogenous VEGF forces the cells to rely heavily on the VEGFR2 signaling pathway, isolating the mechanism of action being tested.

  • Incubation: Incubate the plate for 4 to 6 hours at 37°C in a 5% CO₂ atmosphere.

  • Imaging & Analysis: Image the wells using phase-contrast microscopy. Utilize image analysis software (e.g., ImageJ with Angiogenesis Analyzer) to quantify total tube length and the number of branch points. A dose-dependent reduction in branch points confirms the translation of biochemical target engagement into phenotypic anti-angiogenic efficacy.

References

  • Title: Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism Source: Applied Sciences (MDPI), 2021, 11(9), 3746. URL: [Link]

  • Title: Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors Source: ACS Omega, 2020, 5(31), 19667–19681. URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Amino-1-methylindoline-2,3-dione

As a Senior Application Scientist, I understand that robust and reliable research begins with uncompromising safety. This guide provides a detailed protocol for the safe handling of 5-Amino-1-methylindoline-2,3-dione, a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that robust and reliable research begins with uncompromising safety. This guide provides a detailed protocol for the safe handling of 5-Amino-1-methylindoline-2,3-dione, a compound that, like many specialized research chemicals, requires meticulous attention to personal protective equipment (PPE) and handling procedures.

The information herein is synthesized from safety data for structurally analogous compounds, establishing a robust safety framework. The core principle of this guide is not merely to list procedures but to explain the causality behind them, empowering you to work with confidence and precision.

Hazard Assessment and Risk Profile

Understanding the potential hazards of 5-Amino-1-methylindoline-2,3-dione is fundamental to implementing effective safety measures. Based on data from similar indoline and isatin compounds, a comprehensive hazard profile has been established. This data-driven approach ensures that the recommended PPE and handling protocols are directly correlated to the compound's specific risks.

The primary risks associated with this class of compounds include irritation to the skin, eyes, and respiratory system, as well as potential harm if inhaled or swallowed.[1][2][3]

Table 1: Hazard Classification for Structurally Similar Compounds

Hazard ClassificationCategoryPrimary Risk
Acute Oral ToxicityCategory 3 / 4Harmful or toxic if swallowed.[1][4]
Acute Dermal ToxicityCategory 4Harmful in contact with skin.[1][4]
Acute Inhalation ToxicityCategory 4Harmful if inhaled.[1][4]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][3][5]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation.[1][2][3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2][3]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to create a reliable barrier against exposure. The following equipment is mandatory when handling 5-Amino-1-methylindoline-2,3-dione in solid or solution form.

  • Eye and Face Protection : To mitigate the risk of serious eye irritation from dust particles or splashes, tightly fitting chemical safety goggles are required.[6][7] For procedures with a higher risk of splashing, such as when handling larger volumes or during vigorous mixing, a full-face shield must be worn in addition to safety goggles.[6][8] Standard safety glasses do not provide an adequate seal and are not sufficient.[6]

  • Hand Protection : Chemical-resistant gloves are the primary defense against dermal exposure. Nitrile gloves are a suitable choice for incidental contact.[6][9] It is critical to inspect gloves for any signs of degradation or perforation before each use.[6] For extended handling periods or when working with solutions, double-gloving provides an additional layer of security.[6] Contaminated gloves must be removed promptly using the proper technique to avoid skin contact and disposed of as hazardous waste.

  • Body Protection : A professional lab coat is mandatory to protect against accidental spills and contamination of personal clothing.[6][9] For operations involving significant quantities of the compound or a heightened risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[6]

  • Respiratory Protection : All handling of the solid compound, especially weighing and transferring, must be conducted within a certified chemical fume hood to control airborne dust.[6][9] If a fume hood is not available or if there is a risk of aerosol generation that cannot be contained, a NIOSH/MSHA-approved respirator with an appropriate particulate filter (e.g., N95 or higher) is required.[1][6][8]

Operational Plan: Step-by-Step Handling Protocol

This protocol provides a systematic workflow to minimize exposure risk at every stage of handling.

Preparation and Engineering Controls
  • Risk Assessment : Before beginning work, perform a final risk assessment for your specific experiment.

  • Fume Hood Verification : Ensure the chemical fume hood is operational and certified. The sash should be positioned as low as possible to maximize containment while allowing comfortable manipulation.[6]

  • Gather Materials : Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and PPE before bringing the compound into the work area.

  • Designate Work Zone : Clearly define the area within the fume hood where the compound will be handled to prevent the spread of contamination.

Handling the Solid Compound (Weighing and Transfer)
  • Don the appropriate PPE in the correct sequence as outlined in the workflow diagram below.

  • Carefully open the container inside the fume hood. Avoid creating airborne dust.

  • Use a dedicated, clean spatula to transfer the desired amount of the solid compound to a weigh boat.

  • Once weighing is complete, securely close the primary container.

  • Wipe down the spatula and any surfaces within the fume hood that may have been exposed to the powder using a damp cloth or towel, which should then be disposed of as hazardous waste.

Handling the Compound in Solution
  • Add the solvent to the solid compound slowly and carefully to avoid splashing.

  • If sonication or vortexing is required, ensure the vial is securely capped.

  • Perform all dilutions and transfers of the solution within the fume hood.

PPE Donning and Doffing Workflow

Cross-contamination often occurs during the removal of PPE. Following a systematic sequence is critical for safety. The doffing procedure, in particular, is designed to move from the most contaminated items to the least.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat / Gown Don2 2. Respirator / Mask Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (over cuff) Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat / Gown Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator / Mask Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Disposal Plan: Managing Contaminated Waste

Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure facility safety.

  • Solid Waste : All disposable items that have come into direct contact with 5-Amino-1-methylindoline-2,3-dione, including gloves, weigh boats, and contaminated wipes, must be placed in a clearly labeled hazardous waste container.[1][2]

  • Liquid Waste : Any solutions containing the compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of this chemical down the drain.[10]

  • Empty Containers : The original container of the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to your institution's guidelines.

  • Consult EHS : Always follow the specific waste disposal procedures established by your institution's Environmental Health and Safety (EHS) department.[9]

Emergency First Aid Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Skin Contact : Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2][5]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][7]

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 5-Amino-1-methylindoline-2,3-dione, ensuring both the integrity of your research and the safety of your laboratory environment.

References

  • Fisher Scientific. (2014, September 27). Safety Data Sheet for 5-Amino-1-methyl-2-oxoindoline.
  • Real Peptides. (2025, October 6). How to take 5 Amino 1MQ.
  • Thermo Fisher Scientific. (2011, August 23).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • U.S. Department of Health & Human Services. (2026, March 23). Personal Protective Equipment (PPE).
  • Thermo Fisher Scientific. (2025, September 7).
  • Spectrum Chemical. (2006, August 11).
  • BenchChem. (2025). Personal protective equipment for handling 2-(Aminomethyl)-4-bromonaphthalene.
  • Fisher Scientific.
  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Fisher Scientific. (2009, September 22).
  • Chemos GmbH & Co. KG. (2022, October 10). Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one.
  • Key Organics. (2017, December 1).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • BLD Pharmatech.

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